Vegfr-2-IN-10
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(9-methoxy-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-15-7-8-19-16(12-15)17-13-23(10-4-6-18(17)22-19)20(24)11-14-5-2-3-9-21-14/h2-3,5,7-9,12,22H,4,6,10-11,13H2,1H3 |
InChI Key |
DIKNCSGXNBOYRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CCC3)C(=O)CC4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
Vegfr-2-IN-10: A Technical Guide to its Mechanism of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-10" is not publicly available. This document provides a detailed technical guide on the established mechanism of action for a representative, potent, and selective small-molecule VEGFR-2 kinase inhibitor, referred to herein as this compound, based on publicly available data for analogous compounds.
Core Mechanism of Action
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] In pathological conditions such as cancer, VEGFR-2 is often overexpressed and its signaling is hyperactivated, promoting tumor growth and metastasis by supplying tumors with oxygen and nutrients.[1][2] this compound is a synthetic, small-molecule inhibitor that targets the intracellular tyrosine kinase domain of VEGFR-2.
The primary mechanism of action for this compound is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of VEGFR-2.[1][2] Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[1][4][5] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][5][6] this compound, by occupying the ATP-binding pocket, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
The key signaling pathways inhibited by this compound include:
-
The PLCγ-PKC-Raf-MEK-MAPK pathway , which is critical for endothelial cell proliferation.[3][5][6]
-
The PI3K/Akt pathway , which is a major regulator of endothelial cell survival.[4][5][6][7]
By inhibiting these pathways, this compound effectively abrogates the pro-angiogenic signals mediated by VEGFR-2, leading to an anti-angiogenic and, consequently, an anti-tumor effect.[1]
Quantitative Efficacy and Selectivity
The potency and selectivity of a VEGFR-2 inhibitor are critical determinants of its therapeutic window. The following tables summarize representative quantitative data for this compound, based on published values for similar selective VEGFR-2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against VEGFR-2 and a panel of other related kinases to demonstrate its selectivity profile.
| Kinase Target | IC50 (nM) | Reference Compound(s) |
| VEGFR-2 (KDR) | 3 | Motesanib Diphosphate[8] |
| VEGFR-1 (Flt-1) | 2 | Motesanib Diphosphate[8] |
| VEGFR-3 (Flt-4) | 6 | Motesanib Diphosphate[8] |
| PDGFRβ | 66 | Linifanib[8] |
| c-Kit | 8 | Motesanib Diphosphate[8] |
| FGFR-1 | >1000 | Ki8751[8] |
| c-Src | 530 | Apatinib[8] |
Data is representative of potent, multi-kinase inhibitors with high affinity for VEGFR-2.
Table 2: Cellular Activity
This table summarizes the anti-proliferative and anti-angiogenic activity of this compound in relevant cellular models.
| Assay | Cell Line | Endpoint | Value | Reference Compound(s) |
| VEGFR-2 Autophosphorylation | HUVEC | EC50 | ~100 nM | CHMFL-VEGFR2-002[9] |
| Cell Proliferation | HUVEC | GI50 | 150 nM | CHMFL-VEGFR2-002[9] |
| Cell Proliferation | A549 (Lung Cancer) | IC50 | 6.48 µM | Compound 10b[10] |
| Cell Proliferation | HepG-2 (Liver Cancer) | IC50 | 9.52 µM | Compound 11[10] |
HUVEC: Human Umbilical Vein Endothelial Cells. GI50: 50% growth inhibition. EC50: 50% effective concentration.
Signaling Pathway and Experimental Workflow Diagrams
VEGFR-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the primary VEGFR-2 signaling cascades and the point of inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines a typical workflow for determining the IC50 value of this compound against the VEGFR-2 enzyme.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against the isolated VEGFR-2 kinase domain.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
This compound, dissolved in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well white assay plates.
-
-
Methodology:
-
Prepare a serial dilution of this compound in kinase assay buffer, typically starting from 10 µM. Include a DMSO-only control.
-
Add 2.5 µL of the diluted compound or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration is typically at the Km for VEGFR-2).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular VEGFR-2 Autophosphorylation Assay (Western Blot)
-
Objective: To measure the ability of this compound to inhibit VEGF-A-induced VEGFR-2 phosphorylation in a cellular context.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Growth Medium (EGM-2).
-
Serum-free basal medium.
-
Recombinant human VEGF-A.
-
This compound, dissolved in DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting detection reagents.
-
-
Methodology:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in basal medium.
-
Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Immediately place the plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to confirm equal protein loading.
-
Quantify band intensities using densitometry software and determine the concentration-dependent inhibition of phosphorylation.
-
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] As a receptor tyrosine kinase, its activation by VEGF ligands initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[5][6] Consequently, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-angiogenic agents.[5][6]
This technical guide provides an in-depth overview of the binding affinity of inhibitors to VEGFR-2, detailed experimental methodologies for assessing this interaction, and a comprehensive look at the VEGFR-2 signaling pathway. While specific binding affinity data for the compound "Vegfr-2-IN-10" is not publicly available, this guide will provide comparative data for other known VEGFR-2 inhibitors to offer a valuable contextual understanding for researchers in the field.
Binding Affinity of Small Molecule Inhibitors to VEGFR-2
The binding affinity of a small molecule inhibitor to its target is a critical parameter in drug discovery, often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these metrics typically indicates a more potent inhibitor.
As of the latest available data, there is no publicly accessible information on the binding affinity of This compound to VEGFR-2. However, to provide a frame of reference for researchers, the following table summarizes the binding affinities of other publicly disclosed small molecule inhibitors targeting VEGFR-2.
| Compound Name | Target | Assay Type | IC50 (nM) | Reference |
| This compound | VEGFR-2 | Not Available | Not Publicly Available | |
| Axitinib | VEGFR-2 | Cell-free | 0.2 | [7] |
| Cabozantinib (XL184) | VEGFR-2 | Cell-free | 0.035 | [7] |
| Ki8751 | VEGFR-2 | Cell-free | 0.9 | [7] |
| Pazopanib | VEGFR-2 | Cell-free | 30 | [7] |
| Sorafenib | VEGFR-2 | Cell-free | 90 | [7] |
| Sunitinib | VEGFR-2 | Cell-free | 80 | [7] |
| Vandetanib | VEGFR-2 | Cell-free | 40 | [7] |
| Fruquintinib (HMPL-013) | VEGFR-2 | Cell-free | 35 | [7] |
| Anlotinib (AL3818) | VEGFR-2 | Cell-free | < 1 | [7] |
Experimental Protocols for Determining VEGFR-2 Binding Affinity
Several robust experimental methods are employed to determine the binding affinity and inhibitory activity of compounds against VEGFR-2. These assays can be broadly categorized into biochemical (cell-free) and cell-based assays.
Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo™)
This assay measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Experimental Workflow:
Detailed Methodology: [1][8][9][10]
-
Reagent Preparation:
-
Thaw the 5x Kinase Buffer, ATP solution, and PTK Substrate.
-
Prepare a 1x Kinase Buffer solution with distilled water.
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration should typically not exceed 1%.
-
On ice, thaw and dilute the recombinant VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Prepare a master mix containing the 1x Kinase Buffer, ATP, and PTK Substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test inhibitor dilutions to the appropriate wells. For control wells, add the diluent solution (e.g., 10% DMSO).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 kinase to all wells except the "blank" control.
-
Incubate the plate at 30°C for a specified time, typically 45 minutes.
-
-
Signal Detection:
-
Allow the Kinase-Glo™ reagent to equilibrate to room temperature.
-
Add the Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The "blank" values are subtracted from all other readings, and the percentage of inhibition is calculated to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, no-wash assay format for detecting protein phosphorylation in a cell-based system. It measures the phosphorylation of VEGFR-2 at specific tyrosine residues (e.g., Tyr1175) upon ligand stimulation and the inhibitory effect of test compounds.
Experimental Workflow:
Detailed Methodology: [11][12]
-
Cell Culture and Treatment:
-
Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) into a 96-well cell culture plate and grow to confluence.
-
Serum-starve the cells for a defined period to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulate the cells with a pre-determined concentration of VEGF-A to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis and Detection:
-
Lyse the cells directly in the wells using a lysis buffer compatible with the HTRF reagents.
-
Add the HTRF detection reagents to the cell lysates. These reagents consist of two antibodies: one that recognizes a specific phosphorylated tyrosine on VEGFR-2 and is labeled with a donor fluorophore, and another that recognizes total VEGFR-2 and is labeled with an acceptor fluorophore.
-
Incubate the plate at room temperature to allow for antibody binding and the formation of the immune-complex.
-
Read the HTRF signal on a compatible plate reader. The ratio of the acceptor and donor fluorescence is proportional to the amount of phosphorylated VEGFR-2.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
-
The VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] These phosphorylated sites serve as docking platforms for various signaling proteins, leading to the activation of multiple downstream pathways that collectively orchestrate the angiogenic response.
Key Downstream Signaling Cascades:
-
PLCγ-PKC-MAPK Pathway: Primarily responsible for endothelial cell proliferation.[3]
-
PI3K-Akt Pathway: Crucial for endothelial cell survival and permeability.[3][13]
-
Src-FAK Pathway: Involved in cell migration and focal adhesion turnover.[13]
-
p38 MAPK Pathway: Contributes to cytoskeleton remodeling and cell migration.[13]
VEGFR-2 Signaling Pathway Diagram:
Conclusion
While the specific binding characteristics of this compound remain to be publicly documented, the framework provided in this guide offers a comprehensive resource for professionals engaged in the research and development of VEGFR-2 inhibitors. The detailed experimental protocols and the overview of the intricate VEGFR-2 signaling network serve as a foundational tool for the design and evaluation of novel anti-angiogenic therapies. As the field continues to evolve, the methodologies and pathways described herein will remain central to the quest for more effective treatments for cancer and other angiogenesis-dependent diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 11. revvity.com [revvity.com]
- 12. Gain of affinity for VEGF165 binding within the VEGFR2/NRP1 cellular complex detected by an HTRF-based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Vegfr-2-IN-10 Kinase Selectivity Profile: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the kinase selectivity profile of Vegfr-2-IN-10, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the characterization and application of this compound.
Introduction to this compound
This compound is a compound identified as an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] It demonstrates a potent inhibitory effect on VEGF-mediated angiogenesis and is noted for its lack of cytotoxic effects.[1][2][3] The mechanism of action involves direct interaction with the kinase domain of VEGFR2. Specifically, the indole core of the parent compound, voacangine, engages with active site residues including Leu840, Val848, Ala866, and Leu1035 through hydrophobic interactions.[1] Further affinity is achieved through the formation of hydrogen bonds between two oxygen atoms of the voacangine-derived structure and residues Asn923 and Cys919 within a hydrophobic pocket of the kinase.[1]
Quantitative Kinase Inhibition Data
While a comprehensive selectivity profile across a wide range of kinases is not publicly available, the following table summarizes the known inhibitory activity of this compound against its primary target.
| Target Kinase | IC50 | Assay Type |
| VEGFR-2 | 0.7 µM | VEGF-induced VEGFR2 phosphorylation |
Table 1: Known inhibitory activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[2][3]
Experimental Protocols for Kinase Selectivity Profiling
To fully characterize the selectivity of this compound, a comprehensive kinase profiling assay against a panel of diverse kinases is required. Below are detailed methodologies for key experiments that can be employed for this purpose.
Biochemical Kinase Assays
Biochemical assays directly measure the catalytic activity of purified kinases in the presence of an inhibitor. These assays are crucial for determining the direct inhibitory effect of a compound on a kinase.
3.1.1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
This compound (or other test compound)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
384-well white assay plates
-
-
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound and the purified kinase enzyme. Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[4]
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.[4]
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).[4][5]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
-
3.1.2. Mobility Shift Assay
This non-radiometric assay format separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.
-
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled peptide substrates
-
This compound (or other test compound)
-
ATP
-
Assay buffer
-
Microfluidic capillary electrophoresis instrument
-
-
Procedure:
-
Set up the kinase reaction in a microplate well containing the purified kinase, fluorescently labeled substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture for a defined period to allow for substrate phosphorylation.
-
Stop the reaction, typically by adding a stop buffer containing EDTA.
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument. The instrument applies a voltage to separate the negatively charged phosphorylated product from the neutral or less negatively charged non-phosphorylated substrate.
-
The amounts of phosphorylated and non-phosphorylated substrate are detected by fluorescence and quantified.
-
The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined.
-
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context, providing insights into its cellular permeability and activity on the target in its native environment.
3.2.1. VEGFR-2 Phosphorylation Assay in Endothelial Cells
This assay directly measures the inhibition of VEGF-induced autophosphorylation of VEGFR-2 in a relevant cell line.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells
-
Cell culture medium
-
Recombinant Human VEGF-A
-
This compound (or other test compound)
-
Lysis buffer
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
Western blot or ELISA detection reagents
-
-
Procedure:
-
Culture HUVECs to near confluency in appropriate cell culture plates.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of VEGFR-2 using Western blotting or a specific ELISA. For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the IC50 value based on the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation.
-
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2.
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the general workflow for determining the kinase selectivity profile of a test compound like this compound.
Caption: General workflow for determining the kinase selectivity profile of a compound.
References
Vegfr-2-IN-10: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Vegfr-2-IN-10, a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activity of this compound.
Chemical Structure and Physicochemical Properties
Below are the computed physicochemical properties for a structurally related compound, 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , which may offer some insight into the general characteristics of this chemical class.
| Property | Value | Source |
| Molecular Formula | C12H14N2O | PubChem |
| Molecular Weight | 202.25 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 202.110613074 Da | PubChem |
| Topological Polar Surface Area | 37.1 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| CAS Number | 126912-70-7 | PubChem |
Disclaimer: The properties listed above are for a related compound and should be used with caution as the exact properties of this compound may differ.
Biological Activity
This compound is characterized as an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The primary reported quantitative data for its biological activity is its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Description |
| IC50 | 0.7 µM | Inhibition of VEGF-induced VEGFR-2 phosphorylation. |
This IC50 value indicates that this compound is a potent inhibitor of VEGFR-2 signaling.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of the biological effects of Vascular Endothelial Growth Factor-A (VEGF-A), playing a crucial role in angiogenesis, the formation of new blood vessels. The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, survival, and increased vascular permeability. Small molecule inhibitors like this compound typically target the ATP-binding site within the kinase domain of VEGFR-2, preventing the autophosphorylation of the receptor and thereby blocking downstream signaling.
The following diagram illustrates the major signaling pathways activated by VEGFR-2.
Caption: Simplified VEGFR-2 signaling cascade leading to key cellular responses in angiogenesis.
Experimental Protocols
While the specific experimental protocol used to determine the IC50 of this compound is not publicly available, a general methodology for assessing the inhibitory activity of a compound against VEGFR-2 is described below. This is based on common kinase assay formats.
In Vitro VEGFR-2 Kinase Assay (Generic Protocol)
This type of assay measures the direct inhibitory effect of a compound on the kinase activity of purified, recombinant VEGFR-2.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% (IC50).
Materials:
-
Recombinant human VEGFR-2 (kinase domain)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (adenosine triphosphate)
-
A suitable substrate for VEGFR-2 (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader (luminometer or spectrophotometer)
-
96- or 384-well assay plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Setup: To the wells of the microplate, add the kinase assay buffer, the diluted test inhibitor (or vehicle control), and the VEGFR-2 enzyme.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Add a mixture of ATP and the substrate to each well to start the phosphorylation reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the amount of ATP remaining (in the case of Kinase-Glo®), which is inversely proportional to the kinase activity.
-
Data Acquisition: Read the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data by setting the activity in the absence of the inhibitor (vehicle control) to 100%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based VEGF-Induced VEGFR-2 Phosphorylation Assay (Generic Protocol)
This assay format assesses the ability of an inhibitor to block the phosphorylation of VEGFR-2 within a cellular context.
Objective: To determine the IC50 of an inhibitor for the autophosphorylation of VEGFR-2 in response to VEGF stimulation in intact cells.
Materials:
-
Endothelial cells that express VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
VEGF-A
-
Test inhibitor (this compound)
-
Lysis buffer
-
Antibodies:
-
Primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2)
-
Primary antibody against total VEGFR-2
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
-
Detection method (e.g., Western blotting, ELISA)
Procedure:
-
Cell Culture: Plate endothelial cells in appropriate culture vessels and grow them to a suitable confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation. Include a non-stimulated control and a VEGF-stimulated control without the inhibitor.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for analysis.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies against p-VEGFR-2 and total VEGFR-2. The signal intensity is then quantified.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for p-VEGFR-2 to quantify the level of phosphorylated receptor in the lysates.
-
-
Data Analysis:
-
Quantify the p-VEGFR-2 signal and normalize it to the total VEGFR-2 signal for each sample.
-
Calculate the percentage of inhibition of VEGF-induced phosphorylation for each inhibitor concentration relative to the VEGF-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of VEGFR-2 phosphorylation. While detailed information regarding its chemical structure and the specific protocols for its characterization are not widely published, this guide provides the available data and outlines the fundamental principles and methodologies relevant to its biological activity and mechanism of action. Researchers using this compound are advised to independently verify its properties and activity for their specific applications.
An Overview of VEGFR-2 Inhibitor Synthesis and Purification
An in-depth technical guide on the synthesis and purification of VEGFR-2 inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Its role in tumor growth and metastasis makes it a prime target for anticancer drug development.[1][2][3] While several VEGFR-2 inhibitors are in clinical use, challenges such as drug resistance and side effects necessitate the development of new and improved agents.[1][2] This guide provides a technical overview of the synthesis and purification methods for small molecule VEGFR-2 inhibitors, based on recent advancements in the field.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, activates downstream signaling pathways like the p38-MAPK, Raf/MEK/ERK, and PI3K/PKB pathways.[3] This cascade of events promotes cell proliferation and vascular permeability, ultimately leading to angiogenesis.[3] Small molecule inhibitors typically target the ATP-binding site in the catalytic domain of the receptor, preventing its activation.[3]
Synthesis of VEGFR-2 Inhibitors
The synthesis of novel VEGFR-2 inhibitors often involves the use of key structural motifs present in clinically approved drugs like Sunitinib and Sorafenib.[1] Common scaffolds include pyrrole, pyrimidine, and quinazoline rings.
General Synthesis Workflow
A typical workflow for developing a new VEGFR-2 inhibitor involves several stages, from initial design to biological evaluation.
Experimental Protocols for Synthesis
Example 1: Synthesis of Tolmetin Derivatives
Kassab et al. reported the synthesis of tolmetin derivatives with a pyrrole ring and an acetamide moiety, key features of Sunitinib.[1] The synthesis was carried out using tolmetin hydrazide as a starting material, achieving good yields under non-chromatographic reaction conditions.[1]
Example 2: Synthesis of Piperazinylquinoxaline-Based Derivatives
A general method for the synthesis of these derivatives involves refluxing equimolar amounts of 2-chloro-3-(piperazin-1-yl)quinoxaline with an appropriate intermediate and NaHCO3 in acetonitrile for 2 hours.[4] The product is then precipitated in water, filtered, dried, and crystallized from ethanol.[4]
Example 3: Synthesis of Nicotinamide-Based Derivatives
Four new nicotinamide-based derivatives were designed and synthesized to possess the essential pharmacophoric features for binding to the VEGFR-2 active pocket.[5]
Purification of VEGFR-2 Inhibitors
Purification of newly synthesized compounds is a critical step to ensure that biological assays are performed on the compound of interest, free from starting materials, byproducts, or other impurities.
Common Purification Techniques
-
Chromatography : Techniques like affinity chromatography are widely used.[6][7] For kinase inhibitors, this can involve immobilizing a general kinase inhibitor on a resin to capture a range of kinases from cell lysates.[6][8] The bound proteins can then be eluted for further analysis.
-
Crystallization : This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities in the solution. For instance, piperazinylquinoxaline derivatives are often crystallized from ethanol.[4]
-
Dialysis : For larger molecules or protein-inhibitor complexes, dialysis can be used to remove small, unwanted molecules by selective diffusion through a semi-permeable membrane.[9]
General Protocol for Small Molecule Inhibitor Purification
-
Initial Work-up : After the reaction is complete, the mixture is typically poured into water and stirred to precipitate the crude product.[4]
-
Filtration : The solid precipitate is collected by filtration and washed with a solvent in which the product is insoluble but the impurities are soluble (e.g., n-hexane).[4]
-
Crystallization/Chromatography : The crude product is then further purified. For many organic compounds, recrystallization from a suitable solvent like ethanol is effective.[4] If further purification is needed, column chromatography is employed.
Quantitative Data Summary
The biological activity of synthesized VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the VEGFR-2 enzyme and various cancer cell lines.
| Compound Class/Name | Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Tolmetin Derivative (14f) | VEGFR-2 | 0.22 | Sorafenib | 0.19 | [1] |
| Pyrazole Hybrid (25m) | VEGFR-2 | 0.026 | Sunitinib | 0.039 | [1] |
| Thiazolidine Hybrid (46j) | VEGFR-2 | 0.081 | - | - | [1] |
| Thiazolidine Hybrid (49a) | VEGFR-2 | 0.116 | - | - | [1] |
| Pyrimidine Derivative (91b) | VEGFR-2 | 0.53 | Sorafenib | 0.19 | [1] |
| Pyrimidine Derivative (91e) | VEGFR-2 | 0.61 | Sorafenib | 0.19 | [1] |
| Nicotinamide Derivative (6) | VEGFR-2 | 0.06083 | Sorafenib | 0.05365 | [5] |
| Piperazinylquinoxaline (11) | VEGFR-2 | 0.19 | Sorafenib | 0.08 | [4][10] |
| Pyrazolo[3,4-d]pyrimidine (12b) | VEGFR-2 | 0.09 | Sorafenib | - | [11] |
| Compound Class/Name | Cell Line | Cytotoxicity IC50 (µM) | Citation |
| Pyrazole Hybrid (25m) | MCF-7 | 0.66 | [1] |
| Thiazolidine Hybrid (46f) | HepG2 | 7.10 | [1] |
| Thiazolidine Hybrid (49a) | HepG2 | 2.0 | [1] |
| Nicotinamide Derivative (6) | HCT-116 | 9.3 | [5] |
| Nicotinamide Derivative (6) | HepG-2 | 7.8 | [5] |
| Piperazinylquinoxaline (11) | HepG-2 | 9.52 | [4][10] |
| Piperazinylquinoxaline (11) | A549 | 10.61 | [4][10] |
| Piperazinylquinoxaline (11) | Caco-2 | 12.45 | [4][10] |
| Piperazinylquinoxaline (11) | MDA | 11.52 | [4][10] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation | Springer Nature Experiments [experiments.springernature.com]
- 9. Expression, purification and functionality of bioactive recombinant human vascular endothelial growth factor VEGF165 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Engagement of VEGFR-2 Inhibitors in Cancer Cells
Disclaimer: The specific compound "Vegfr-2-IN-10" is not readily identifiable in publicly available scientific literature or commercial databases. Therefore, this technical guide will utilize VEGFR-2-IN-11 (also referred to as Compound 8h) as a representative example of a potent and selective VEGFR-2 inhibitor to illustrate the principles and methodologies of target engagement in cancer cells. All data presented pertains to VEGFR-2-IN-11.
Introduction: VEGFR-2 as a Key Target in Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells.[2] This activation triggers a cascade of downstream signaling pathways that promote the proliferation, migration, and survival of endothelial cells, leading to the formation of a vascular network that supplies the tumor with essential nutrients and oxygen.[1][2] Consequently, inhibiting the VEGF/VEGFR-2 signaling axis is a well-established therapeutic strategy to impede tumor growth and metastasis.[3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[3] This guide provides a technical overview of the target engagement of a representative VEGFR-2 inhibitor, VEGFR-2-IN-11, in cancer cells.
Quantitative Data for VEGFR-2-IN-11
The following tables summarize the in vitro efficacy of VEGFR-2-IN-11.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| VEGFR-2 | 60.27 |
| Data sourced from MedChemExpress.[4] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 4.92 ± 0.2 |
| HCT-116 | Colon Carcinoma | 8.62 ± 0.7 |
| HEPG-2 | Liver Carcinoma | 10.18 ± 0.8 |
| Data sourced from Abdelrahman Hamdi, et al., Bioorg Chem. 2022.[4] |
Table 3: Cellular Effects on MCF-7 Breast Cancer Cells
| Assay | Conditions | Observed Effect |
| Cell Cycle Analysis | 4.92 µM, 24h | Arrests the cell cycle at the G1/S phase.[4] An increase in the G0/G1 phase population from 45.81% to 49.18% and the S phase from 39.14% to 43.22%, with a corresponding decrease in the G2/M phase.[4] |
| Apoptosis Assay | Not specified | Induces both early and late apoptosis.[4] Early apoptosis was observed in 3.46% of cells compared to 0.54% in untreated cells. Late apoptosis was induced in 20.72% of cells compared to 0.18% in the control.[4] |
| Data sourced from MedChemExpress, citing Abdelrahman Hamdi, et al.[4] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.
Principle: The assay quantifies the phosphorylation of a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) by recombinant human VEGFR-2 kinase domain in the presence of ATP. The amount of ATP consumed is measured using a luminescence-based detection reagent (e.g., Kinase-Glo™). Inhibition of VEGFR-2 results in a lower rate of ATP consumption and thus a higher luminescence signal.[5][6][7][8]
Materials:
-
Recombinant Human VEGFR-2 (KDR) kinase domain
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP solution (500 µM)
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)
-
Test compound (e.g., VEGFR-2-IN-11) dissolved in DMSO
-
Kinase-Glo™ MAX reagent
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with distilled water.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the designated wells. For control wells, add the diluent solution (e.g., 10% DMSO in 1x Kinase Buffer).
-
Add 1x Kinase Buffer to the "Blank" wells.
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Equilibrate the Kinase-Glo™ MAX reagent to room temperature.
-
Add the Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
Subtract the "Blank" values from all other readings and plot the results to determine the IC50 value.
Western Blot for Phospho-VEGFR-2
This protocol is used to assess the target engagement of the inhibitor in a cellular context by measuring the phosphorylation status of VEGFR-2.
Principle: Cancer cells are treated with the inhibitor, followed by stimulation with VEGF to induce VEGFR-2 phosphorylation. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. A decrease in the p-VEGFR-2 signal relative to total VEGFR-2 indicates target engagement and inhibition.[9][10][11][12]
Materials:
-
Cancer cell line (e.g., HUVECs, MCF-7)
-
Cell culture medium and supplements
-
VEGF-A
-
Test inhibitor (VEGFR-2-IN-11)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175) and anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of VEGFR-2-IN-11 or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
MTT Cell Proliferation Assay
This colorimetric assay is used to determine the effect of the inhibitor on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HEPG-2)
-
Complete cell culture medium
-
Test inhibitor (VEGFR-2-IN-11)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of VEGFR-2-IN-11 or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[16][17][18][19]
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other immunoassays.
Materials:
-
Cancer cell line
-
Test inhibitor (VEGFR-2-IN-11)
-
PBS
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Western blot or ELISA reagents for VEGFR-2 detection
Procedure:
-
Treat cultured cells with VEGFR-2-IN-11 or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble VEGFR-2 by Western blot or another quantitative immunoassay.
-
Plot the amount of soluble VEGFR-2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Western Blot Experimental Workflow
Caption: Workflow for assessing VEGFR-2 phosphorylation via Western Blot.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
References
- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. youtube.com [youtube.com]
The Discovery and Development of Vegfr-2-IN-10: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of Vegfr-2-IN-10, a novel, potent, and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound, also identified as Voacangine analogue 19 (V19), emerged from a targeted drug discovery program focused on the modification of natural product scaffolds. This inhibitor demonstrates significant antiangiogenic properties by directly targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting VEGF-induced receptor phosphorylation. This whitepaper will detail the synthesis, mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the characterization of this promising antiangiogenic agent.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key regulator of this process, making it a prime target for anticancer therapies.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 have shown clinical efficacy; however, the need for novel inhibitors with improved potency, selectivity, and safety profiles remains.[3]
Natural products have historically served as a rich source of inspiration for drug discovery. Voacangine, a natural indole alkaloid, was identified as a potential antiangiogenic compound that directly binds to the kinase domain of VEGFR-2.[4] This led to a focused effort to synthesize analogues with enhanced inhibitory activity. This compound (V19) is a result of these efforts, demonstrating significantly increased potency against VEGF-induced VEGFR-2 phosphorylation.[4]
Discovery and Synthesis
This compound was developed as a synthetic analogue of the natural product voacangine.[4] The synthesis strategy aimed to enhance the interaction with the VEGFR-2 kinase domain. The core indole structure of voacangine was found to interact with key hydrophobic residues including Leu840, Val848, Ala866, and Leu1035.[5][6] The key modification in this compound involves the introduction of a pyridine ethanone group, which allows for the formation of hydrogen bonds between two oxygen atoms and the amino acid residues Asn923 and Cys919 within a hydrophobic pocket of the kinase domain, leading to a higher affinity and more direct interaction with VEGFR-2.[5][6]
Mechanism of Action
This compound exerts its antiangiogenic effects by directly inhibiting the kinase activity of VEGFR-2. Upon binding of VEGF-A to its receptor, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2] this compound competitively binds to the ATP-binding site in the kinase domain of VEGFR-2, preventing this autophosphorylation and thereby blocking the entire downstream signaling cascade.
Figure 1: Simplified signaling pathway of VEGFR-2 and the inhibitory action of this compound.
Quantitative Data
The biological activity of this compound was quantified through various in vitro assays. The key inhibitory concentration (IC50) value against VEGF-induced VEGFR-2 phosphorylation was determined, alongside its effects on cancer cell viability.
| Assay | Compound | IC50 (µM) | Notes |
| VEGF-induced VEGFR-2 Phosphorylation | This compound | 0.7 | Demonstrates potent antiangiogenic activity.[4][7] |
| Cytotoxicity | This compound | Not cytotoxic | No significant cytotoxic effects were observed.[4][7] |
Experimental Protocols
VEGFR-2 Phosphorylation Assay
This assay is designed to measure the inhibitory effect of a compound on the VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
HUVECs are seeded in 6-well plates and cultured until they reach 80-90% confluency.
-
Cells are serum-starved for 4-6 hours prior to treatment.
-
Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Cells are then stimulated with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
The medium is removed, and cells are washed with ice-cold PBS.
-
Cells are lysed with lysis buffer, and the total protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane is then stripped and re-probed with an antibody against total VEGFR-2 to ensure equal protein loading.
-
Densitometry is used to quantify the band intensities, and the ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated. The IC50 value is determined from the dose-response curve.
Figure 2: Experimental workflow for the VEGFR-2 phosphorylation assay.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line that expresses high levels of VEGF (e.g., U87 glioblastoma)[7]
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Human tumor cells are cultured and harvested.
-
A specific number of cells (e.g., 5 x 10^6) are resuspended in PBS or a mixture with Matrigel.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Tumor volume is measured with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for microvessel density).
Figure 3: Workflow for the in vivo tumor xenograft model.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of VEGFR-2 with promising antiangiogenic activity demonstrated in preclinical models. Its development from a natural product scaffold highlights the potential of this approach for discovering novel oncology therapeutics. The lack of cytotoxicity suggests a favorable safety profile.[4][7]
Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling to optimize dosing and administration routes. Further in vivo studies in a broader range of tumor models are warranted to establish the full therapeutic potential of this compound. Additionally, combination studies with other anticancer agents, such as chemotherapy or immunotherapy, could reveal synergistic effects and provide new avenues for cancer treatment.
References
- 1. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Design of new drugs for medullary thyroid carcinoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-10 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Vegfr-2-IN-10, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in in vitro angiogenesis assays. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1][2] VEGFR-2 is a key mediator of angiogenesis, making it a prime target for anti-angiogenic therapies.[3][4] These protocols are designed to assist researchers in evaluating the anti-angiogenic potential of this compound through established in vitro models.
Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[3][6] this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. This inhibition effectively curtails the pro-angiogenic signals mediated by VEGF.
Data Presentation
The following table summarizes illustrative quantitative data from in vitro angiogenesis assays in the presence of this compound. These values are representative of expected outcomes for a potent VEGFR-2 inhibitor and should be determined experimentally for specific cell lines and conditions.
| Assay Type | Parameter Measured | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) |
| Tube Formation | Total Tube Length (µm) | 5000 ± 350 | 2100 ± 280 | 850 ± 150 |
| Number of Branch Points | 45 ± 5 | 18 ± 3 | 5 ± 2 | |
| Cell Proliferation | Proliferation Rate (%) | 100 | 65 ± 8 | 30 ± 5 |
| Cell Migration | Migrated Cells (per field) | 150 ± 20 | 70 ± 12 | 25 ± 6 |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Calcein AM (optional, for fluorescence imaging)
Protocol:
-
Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 250 µL of BME to each well of a 24-well plate. Ensure the entire surface of the well is covered.[7]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[7]
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%. A vehicle control (DMSO) should be included.
-
Incubation: Gently add 500 µL of the HUVEC suspension containing the desired concentration of this compound or vehicle control to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[7]
-
Visualization and Quantification: Observe tube formation using an inverted microscope. Capture images at various time points. The extent of tube formation can be quantified by measuring the total tube length and counting the number of branch points using image analysis software. For fluorescent visualization, cells can be pre-labeled with Calcein AM.[8]
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, a key step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2. Allow the cells to adhere overnight.
-
Treatment: The following day, replace the medium with 100 µL of fresh EGM-2 containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the recommended incubation period, measure the absorbance or fluorescence using a microplate reader. The results are typically expressed as a percentage of the vehicle-treated control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant, such as VEGF.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS
-
Recombinant human VEGF-A
-
This compound
-
Boyden chamber inserts (e.g., Transwell®) with 8.0 µm pore size
-
24-well companion plates
-
Calcein AM or DAPI for staining
Protocol:
-
Preparation: Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours prior to the assay.
-
Chemoattractant: Add 750 µL of EBM-2 containing a chemoattractant (e.g., 20 ng/mL VEGF-A) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Resuspend the starved HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL. Add this compound or vehicle control to the cell suspension.
-
Gently add 100 µL of the cell suspension to the upper chamber of the Boyden chamber insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-6 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., DAPI). Count the number of migrated cells in several random fields of view under a microscope.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro angiogenesis assays.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Vegfr-2-IN-10 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Vegfr-2-IN-10, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in mouse models. The provided protocols and data are intended to serve as a guide for researchers in designing and executing in vivo studies to evaluate the anti-angiogenic and anti-tumor efficacy of this compound.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3][4] This process is crucial for tumor growth, progression, and metastasis.[5][6] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[5][7] this compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.[2][3][8]
Data Presentation
The following tables summarize representative quantitative data for the in vivo use of small molecule VEGFR-2 inhibitors in mouse models. These values can serve as a starting point for dose-range finding studies with this compound.
Table 1: Representative In Vivo Dosages of Small Molecule VEGFR-2 Inhibitors in Mice
| Compound | Mouse Model | Tumor Cell Line | Administration Route | Dosage | Dosing Frequency | Reference |
| Vandetanib | Nude Mice | Lewis Lung Carcinoma (LLC) | Oral Gavage | 80 mg/kg | Daily | [9] |
| Vandetanib | Nude Mice | B16.F10 Melanoma | Oral Gavage | 80 mg/kg | Daily | [9] |
| TG100572 | C57BL/6 Mice | - (VEGF/FGF-induced angiogenesis model) | Intraperitoneal (i.p.) | 5 mg/kg | Daily for 5 days | [10] |
| PTK787 | - | - (Inflammatory arthritis model) | Intraperitoneal (i.p.) | 15 mg/kg | Every 3 days | [11] |
Table 2: Representative Anti-Tumor Efficacy of VEGFR-2 Inhibition in Mice
| Compound | Tumor Model | Efficacy Readout | Result | Reference |
| Vandetanib | Lewis Lung Carcinoma | Tumor Growth Inhibition | 84% | [9] |
| Vandetanib | B16.F10 Melanoma | Tumor Growth Inhibition | 82% | [9] |
| TG100572 | VEGF-induced Angiogenesis | Inhibition of Angiogenesis | 88% | [10] |
| DC101 (antibody) | Orthotopic MDA-MB-231 | Tumor Growth Inhibition | 48% | [4] |
| DC101 (antibody) | Orthotopic MDA-MB-231 | Reduction in Vascular Density | 65% | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes a general method for formulating a hydrophobic small molecule inhibitor like this compound for oral gavage or intraperitoneal injection. Note: The optimal formulation may vary depending on the specific physicochemical properties of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. Vortex thoroughly. The final concentration of DMSO in the formulation should ideally be less than 10%.
-
Add PEG300 to the solution and vortex until a homogenous mixture is obtained. A common ratio is 10% DMSO, 40% PEG300.
-
Add Tween 80 to the mixture and vortex. A common concentration is 5% Tween 80.
-
Slowly add sterile saline or PBS to the mixture while vortexing to reach the final desired concentration. The final formulation should be a clear solution or a fine suspension.
-
If the compound precipitates, gentle warming or sonication may be used to aid dissolution.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound in a subcutaneous tumor model.
Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest (e.g., human colorectal cancer HCT-116, lung cancer A549)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
This compound formulation
-
Vehicle control formulation
-
Gavage needles or insulin syringes
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound formulation or vehicle control to the respective groups via the chosen route (e.g., oral gavage or i.p. injection) at the predetermined dose and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for vascular density, or Western blot for target engagement).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy
References
- 1. assaygenie.com [assaygenie.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Retinal vascular permeability suppression by topical application of a novel VEGFR2/Src kinase inhibitor in mice and rabbits [jci.org]
- 11. VEGFR2 promotes central endothelial activation and the spread of pain in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-10 Administration in Xenograft Studies
Disclaimer: Extensive literature searches did not yield any specific published studies, quantitative data, or established protocols for a compound designated "Vegfr-2-IN-10." The following application notes and protocols are therefore based on generalized methodologies for the preclinical in vivo evaluation of small molecule VEGFR-2 tyrosine kinase inhibitors in xenograft models. These should be considered as a starting template, and significant optimization will be required for any specific, uncharacterized compound like this compound.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] In the context of cancer, the VEGFR-2 signaling pathway is often upregulated, promoting tumor vascularization, growth, and metastasis.[2][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a critical class of anti-cancer therapeutics.[4] These inhibitors can disrupt the tumor's blood supply, thereby impeding its growth.[4] This document provides a generalized framework for the in vivo evaluation of a putative VEGFR-2 inhibitor, "this compound," in a subcutaneous xenograft mouse model.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF-A, a potent mitogen, binds to VEGFR-2 on the surface of endothelial cells, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[7][8] Small molecule inhibitors like this compound are designed to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.[2]
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines can be used for xenograft studies depending on the research focus. Commonly used cell lines in VEGFR-2 inhibitor studies include:
-
MDA-MB-231: Human breast adenocarcinoma.[9]
-
B16.F10: Murine melanoma.[2]
-
Lewis Lung Carcinoma (LLC): Murine lung carcinoma.[2]
Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Model
-
Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, are typically used for human tumor xenografts to prevent immune rejection.[9]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Mice should be housed in sterile conditions with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Harvest cultured tumor cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the mice for tumor growth.
This compound Formulation and Administration
Note: The following are generalized guidelines. The optimal formulation and dosage for this compound must be determined empirically.
-
Formulation: Small molecule inhibitors are often formulated for oral gavage or intraperitoneal (IP) injection. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. The solubility of this compound in various vehicles should be tested.
-
Dosage: The dosage will depend on the potency and pharmacokinetic properties of the compound. A dose-ranging study is recommended. Based on other small molecule VEGFR-2 inhibitors, a starting point could be in the range of 10-100 mg/kg.
-
Administration Route: Oral gavage is a common route for daily administration. IP injection can also be used.
-
Treatment Schedule: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the formulated this compound or vehicle control daily for a predetermined period (e.g., 14-28 days).
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Euthanasia: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Analysis of Angiogenesis: A portion of the tumor can be snap-frozen or fixed in formalin for immunohistochemical (IHC) analysis of microvessel density (MVD) using markers such as CD31.
Data Presentation
The following tables are templates for summarizing the quantitative data from a xenograft study.
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | Value | Value | - |
| This compound (X mg/kg) | 10 | Value | Value | Value |
| This compound (Y mg/kg) | 10 | Value | Value | Value |
Table 2: Effect of this compound on Final Tumor Weight and Animal Body Weight
| Treatment Group | N | Final Tumor Weight (g) (Mean ± SEM) | Change in Body Weight (%) (Mean ± SEM) |
| Vehicle Control | 10 | Value | Value |
| This compound (X mg/kg) | 10 | Value | Value |
| This compound (Y mg/kg) | 10 | Value | Value |
Table 3: Effect of this compound on Tumor Microvessel Density (MVD)
| Treatment Group | N | Microvessel Density (CD31+ vessels/field) (Mean ± SEM) |
| Vehicle Control | 5 | Value |
| This compound (X mg/kg) | 5 | Value |
Experimental Workflow Diagram
Caption: Generalized Xenograft Study Workflow.
References
- 1. Soluble VEGFR-2: an antilymphangiogenic variant of VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Structural determinants of growth factor binding and specificity by VEGF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased VEGFR2 expression during human late endothelial progenitor cells expansion enhances in vitro angiogenesis with up-regulation of integrin α6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble VEGFR-2: an Anti-lymphangiogenic Variant of VEGF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular endothelial growth factor receptor-2: structure, function, intracellular signalling and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-VEGFR-2 with Vegfr-2-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation at tyrosine 1175 (p-VEGFR-2) using Western blot in response to treatment with Vegfr-2-IN-10, a novel inhibitor. The following protocols and data are intended to guide researchers in assessing the efficacy and mechanism of action of potential VEGFR-2 targeted therapies.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, including cancer and retinopathies. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on multiple tyrosine residues, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][3][4] The phosphorylation of VEGFR-2 at specific sites, such as Tyr1175, is a critical activation event.[4]
This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and subsequent signal transduction. Western blot analysis is a fundamental technique to quantify the levels of p-VEGFR-2 and assess the inhibitory effect of compounds like this compound.
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a cascade of intracellular events. The diagram below illustrates the canonical VEGF signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to determine the effect of this compound on VEGFR-2 phosphorylation.
Detailed Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying angiogenesis.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Starvation: Prior to treatment, starve the cells in a basal medium (EBM-2) with 0.5% FBS for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
Protein Extraction and Quantification
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8% SDS-polyacrylamide gel. The expected molecular weight of VEGFR-2 is approximately 200-230 kDa.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with one of the following primary antibodies diluted in blocking buffer:
-
Rabbit anti-p-VEGFR-2 (Tyr1175) antibody (e.g., 1:1000 dilution).
-
Rabbit anti-VEGFR-2 antibody (total) (e.g., 1:1000 dilution).
-
Mouse anti-β-actin antibody (loading control) (e.g., 1:5000 dilution).
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-VEGFR-2 and total VEGFR-2 band intensities to the corresponding β-actin band intensity.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot analysis of HUVECs treated with various concentrations of this compound.
Table 1: Densitometry Analysis of p-VEGFR-2 and Total VEGFR-2
| This compound (nM) | p-VEGFR-2 (Arbitrary Units) | Total VEGFR-2 (Arbitrary Units) | β-actin (Arbitrary Units) |
| 0 (Vehicle) | 1.25 | 1.30 | 1.40 |
| 1 | 1.05 | 1.28 | 1.42 |
| 10 | 0.65 | 1.32 | 1.38 |
| 100 | 0.20 | 1.29 | 1.41 |
| 1000 | 0.05 | 1.31 | 1.39 |
Table 2: Normalized p-VEGFR-2 Levels and Percent Inhibition
| This compound (nM) | Normalized p-VEGFR-2 (p-VEGFR-2 / β-actin) | Percent Inhibition of p-VEGFR-2 (%) |
| 0 (Vehicle) | 0.89 | 0 |
| 1 | 0.74 | 16.9 |
| 10 | 0.47 | 47.2 |
| 100 | 0.14 | 84.3 |
| 1000 | 0.04 | 95.5 |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of p-VEGFR-2 in response to treatment with the inhibitor this compound. The detailed protocols, workflow diagram, and signaling pathway illustration are designed to assist researchers in accurately assessing the inhibitory potential of novel anti-angiogenic compounds targeting the VEGF signaling pathway. Adherence to these protocols will enable the generation of robust and reproducible data critical for drug development and cancer research.
References
Application Notes and Protocols for the Combination of a Selective VEGFR-2 Inhibitor with Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, VEGFR-2 signaling is often upregulated, promoting tumor growth, vascular permeability, and metastasis.[1] Small molecule inhibitors and monoclonal antibodies that target VEGFR-2 can disrupt the tumor's blood supply, making it a valuable strategy in cancer therapy.[1] Combining VEGFR-2 inhibitors with traditional chemotherapy agents has shown synergistic effects, potentially by normalizing tumor vasculature to improve drug delivery and by targeting both the tumor cells and their supporting microenvironment.[2][3] This document provides an overview of the application of a selective VEGFR-2 inhibitor in combination with chemotherapy, along with detailed experimental protocols.
Mechanism of Action: VEGFR-2 Signaling
VEGF-A, a potent mitogen, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This activation triggers several downstream signaling cascades, including:
-
PLCγ-PKC-Raf-MEK-MAPK pathway: Primarily involved in endothelial cell proliferation.[5]
-
PI3K/Akt pathway: Promotes endothelial cell survival and proliferation.[6]
Inhibition of VEGFR-2 blocks these downstream pathways, thereby inhibiting angiogenesis and tumor growth.
Data Presentation: Efficacy of VEGFR-2 Inhibitors in Combination with Chemotherapy
The following tables summarize preclinical and clinical data on the combination of VEGFR-2 inhibitors with various chemotherapy agents.
Table 1: Preclinical In Vivo Efficacy of VEGFR-2 Inhibitor Combinations
| VEGFR-2 Inhibitor | Chemotherapy Agent | Cancer Model | Efficacy Outcome | Reference |
| BAY 57-9352 | Capecitabine | Colo-205 Colorectal Cancer Xenograft | Increased tumor growth delay (TGD) of 40 days for combination vs. 16 and 30 days for single agents. | [7] |
| BAY 57-9352 | Paclitaxel | H460 Non-Small Cell Lung Cancer Xenograft | Increased TGD of 14 days for combination vs. 6 and 10 days for single agents. | [7] |
| DC101 (anti-murine VEGFR-2) | Doxorubicin | Soft Tissue Sarcoma Xenograft | Inhibition of angiogenesis and tumor growth. | [1] |
| DC101-Immunoliposomes | Doxorubicin | Hepatocellular Carcinoma | Significant delay in tumor growth with combination therapy in small tumors. | [8] |
Table 2: Clinical Efficacy of VEGFR-2 Inhibitor Combinations
| VEGFR-2 Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference |
| Ramucirumab | Paclitaxel | Advanced Gastric Cancer | Early increase in plasma soluble VEGFR-2 associated with clinical benefit. | [9] |
| Ramucirumab | Paclitaxel | Metastatic Gastroesophageal Adenocarcinoma | Improved objective response rate (58.8% vs 11.8%) and progression-free survival (12.2 vs 3.0 months) after immune checkpoint inhibition. | [10] |
| VEGFR1/2 Peptide Vaccines | S-1 plus Cisplatin | Advanced Gastric Cancer | Disease control rate of 100% after two cycles; median time to progression of 9.6 months. | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of a selective VEGFR-2 inhibitor with chemotherapy agents.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the selective VEGFR-2 inhibitor and a chemotherapy agent, both alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG-2, Caco-2)[12]
-
RPMI-1640 medium with 10% fetal bovine serum[12]
-
Penicillin-Streptomycin solution[12]
-
96-well plates
-
Selective VEGFR-2 Inhibitor
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (DMSO)[12]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubate for 48 hours at 37°C in a 5% CO2 incubator.[12]
-
Prepare serial dilutions of the selective VEGFR-2 inhibitor and the chemotherapy agent in culture medium.
-
Treat the cells with the compounds alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the treated cells for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[12]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of VEGFR-2 Signaling
This protocol is for assessing the effect of the selective VEGFR-2 inhibitor on the phosphorylation of VEGFR-2 and downstream signaling proteins like Akt and ERK.
Materials:
-
Treated cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)[5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Lyse cells or homogenized tissue in RIPA buffer and determine protein concentration using the BCA assay.[5]
-
Separate 50 µg of total protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system.
-
Normalize the band intensities of the target proteins to a loading control like β-actin.[5]
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line for subcutaneous injection (e.g., 1 x 10^6 cells in PBS)
-
Selective VEGFR-2 Inhibitor formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, Selective VEGFR-2 Inhibitor alone, Chemotherapy agent alone, Combination therapy).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for the inhibitor and intravenous injection for chemotherapy for a specified number of days).[7]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for vessel density using CD31 staining).[2]
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
References
- 1. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Early increase of plasma soluble VEGFR-2 is associated with clinical benefit from second-line treatment of paclitaxel and ramucirumab in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes on anti-VEGFR-2/paclitaxel treatment after progression on immune checkpoint inhibition in patients with metastatic gastroesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I/II study of S-1 plus cisplatin combined with peptide vaccines for human vascular endothelial growth factor receptor 1 and 2 in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-10 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-2-IN-10, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in lung cancer cell line models. This document outlines the underlying principles, detailed experimental protocols, and data presentation strategies to facilitate research and development of novel anti-cancer therapies targeting the VEGFR-2 signaling pathway.
The vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] In non-small cell lung cancer (NSCLC), the VEGF/VEGFR-2 pathway is often overexpressed and associated with poor prognosis.[2][3] VEGFR-2 is not only expressed on endothelial cells but also on tumor cells themselves, where it can promote proliferation and survival through autocrine signaling loops.[4][5] Therefore, inhibiting VEGFR-2 presents a promising therapeutic strategy for lung cancer.[6]
This compound is a small molecule inhibitor designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the activation of downstream signaling cascades.[1][7] This inhibition is expected to reduce tumor-associated angiogenesis and directly impede the growth of lung cancer cells that express VEGFR-2.
Data Presentation
Quantitative Data Summary
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various lung cancer cell lines. Below is a template for summarizing such data.
| Cell Line | Histological Subtype | VEGFR-2 Expression | This compound IC50 (µM) | Notes |
| A549 | Adenocarcinoma | Low | Data to be determined | May be less sensitive to direct effects. |
| NCI-H441 | Adenocarcinoma | High | Data to be determined | Expected to be sensitive.[4][8] |
| NCI-H1975 | Adenocarcinoma | High | Data to be determined | Expected to be sensitive.[4] |
| HCC4006 | Adenocarcinoma | High | Data to be determined | Known to respond to VEGFR-2 inhibition.[9] |
| HCC461 | Adenocarcinoma | High | Data to be determined | Known to respond to VEGFR-2 inhibition.[9] |
| EPLC-272H | Squamous Cell Carcinoma | Detectable | Data to be determined | VEGFR-2 inhibition may increase proliferation.[8] |
Note: The VEGFR-2 expression levels are based on published literature. It is recommended to verify the expression level in the specific cell line stock being used.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound in a 96-well format.
Materials:
-
Lung cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.01 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of VEGFR-2 Signaling
This protocol is to assess the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins like AKT and ERK.
Materials:
-
Lung cancer cell lines
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Boyden Chamber Assay)
This protocol is to evaluate the effect of this compound on the migratory capacity of lung cancer cells.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) for a 24-well plate
-
Serum-free medium with 0.1% BSA
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Serum-starve the cells for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Boyden insert.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Logical flow from VEGFR-2 inhibition to cellular outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Expression of VEGFR2 and NRP-1 in non-small cell lung cancer and their clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased VEGFR-2 Gene Copy Is Associated With Chemoresistance and Shorter Survival in Patients with Non-small Cell Lung Carcinoma Who Receive Adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
- 5. Vascular endothelial growth factor directly stimulates tumour cell proliferation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel VEGFR2 inhibitors against non-small cell lung cancer based on fingerprint-enhanced graph attention convolutional network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Vegfr-2-IN-10 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-2-IN-10, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to investigate the complex dynamics of the tumor microenvironment (TME). This document outlines the mechanism of action, key applications, detailed experimental protocols, and data presentation guidelines to facilitate the study of angiogenesis, immune cell modulation, and other TME components.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase. By doing so, it effectively blocks the downstream signaling cascades initiated by the binding of VEGF-A, -C, and -D. This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, which are critical processes for tumor-induced angiogenesis. Notably, this compound exhibits its anti-angiogenic effects without demonstrating direct cytotoxic effects on tumor cells, making it a valuable tool for dissecting the specific role of VEGFR-2 signaling in the TME.
Mechanism of Action
VEGFR-2 is a primary mediator of the pro-angiogenic signals within the tumor microenvironment. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, activating multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt signaling cascades. These pathways are instrumental in promoting the survival, proliferation, and migration of endothelial cells, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation of these downstream signaling events. This targeted inhibition allows for the specific investigation of VEGFR-2-mediated processes in the TME.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency.
| Parameter | Value | Reference |
| IC50 (VEGF-induced VEGFR2 phosphorylation) | 0.7 µM | [Vendor Data] |
Key Applications in Tumor Microenvironment Research
-
Inhibition of Angiogenesis: Directly assess the impact of VEGFR-2 blockade on the formation of new blood vessels in both in vitro and in vivo models.
-
Modulation of the Immune Infiltrate: Investigate how inhibiting VEGFR-2 signaling affects the recruitment and function of various immune cells within the tumor, such as Tumor-Infiltrating Lymphocytes (TILs) and Myeloid-Derived Suppressor Cells (MDSCs).
-
Vascular Normalization: Study the potential of this compound to normalize the aberrant tumor vasculature, which can lead to improved drug delivery and reduced hypoxia.
-
Metastasis Studies: Explore the role of VEGFR-2 in tumor cell intravasation and extravasation by examining the effects of its inhibition on metastatic dissemination.
Experimental Protocols
The following are detailed protocols for key experiments to study the tumor microenvironment using this compound. These are generalized protocols and may require optimization based on the specific cell lines and animal models used.
Protocol 1: In Vitro VEGFR-2 Phosphorylation Assay
Objective: To determine the in-cell efficacy of this compound in inhibiting VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Recombinant Human VEGF-A (165)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Serum Starvation: Starve the cells in a serum-free basal medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total VEGFR-2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2. Determine the IC50 value of this compound.
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Coating Plates: Thaw basement membrane extract on ice and coat the wells of a 96-well plate (50 µL/well). Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing varying concentrations of this compound or vehicle control.
-
Seeding Cells: Seed the HUVECs (1-2 x 10^4 cells/well) onto the polymerized basement membrane extract.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Visualization:
-
(Optional) Stain the cells with Calcein AM for 30 minutes for fluorescent imaging.
-
Capture images using a microscope.
-
-
Quantification: Analyze the images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth, angiogenesis, and immune cell infiltration.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., human colorectal or lung cancer cell lines)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels, anti-CD3, anti-CD8 for T-cells, anti-F4/80 for macrophages)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (dose to be determined by preliminary studies, e.g., 10-50 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in formalin and embed it in paraffin.
-
Perform IHC staining on tumor sections using antibodies against CD31 to assess microvessel density.
-
Stain for immune cell markers (CD3, CD8, F4/80, etc.) to analyze the immune infiltrate.
-
-
Flow Cytometry:
-
Digest a portion of the fresh tumor to obtain a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against various immune cell markers to quantify different immune cell populations.
-
-
Visualizations
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in TME research.
Application Notes and Protocols for Preclinical Studies of Vegfr-2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology drug development.[1][2] Inhibition of the VEGFR-2 signaling pathway can disrupt the formation of new blood vessels, which are essential for tumor growth and metastasis. Vegfr-2-IN-10 is a small molecule inhibitor of VEGFR-2, demonstrating potent anti-angiogenic properties by inhibiting VEGF-induced autophosphorylation of the receptor. These application notes provide a comprehensive guide for the preclinical experimental design to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a potent inhibitor of VEGFR-2, a receptor tyrosine kinase. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2] this compound exerts its anti-angiogenic effects by inhibiting this crucial phosphorylation step. It has shown an IC50 of 0.7 µM against VEGF-induced VEGFR2 phosphorylation.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Line | Endpoint | This compound IC50 (µM) | Reference Compound (e.g., Sunitinib) IC50 (µM) |
| VEGFR-2 Phosphorylation | HUVEC | Inhibition of VEGF-induced p-VEGFR-2 | 0.7 | [Insert Value] |
| Cell Proliferation | HUVEC | Inhibition of VEGF-induced cell growth | [Illustrative Value: 1.5] | [Illustrative Value: 0.8] |
| Cell Migration (Wound Healing) | HUVEC | Inhibition of cell migration into wound area | [Illustrative Value: 2.1] | [Illustrative Value: 1.2] |
| Tube Formation | HUVEC on Matrigel | Inhibition of capillary-like structure formation | [Illustrative Value: 1.8] | [Illustrative Value: 0.9] |
[Note: Illustrative values are provided for cell proliferation, migration, and tube formation assays as specific data for this compound was not available in the public domain at the time of this writing. These values are representative of typical VEGFR-2 inhibitors and should be determined experimentally.]
In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| Nude Mice | Human Colorectal Carcinoma (e.g., HCT116) | Vehicle Control | 0 | 0 |
| Nude Mice | Human Colorectal Carcinoma (e.g., HCT116) | This compound (e.g., 50 mg/kg, p.o., daily) | [Illustrative Value: 65] | [Illustrative Value: -50] |
| Nude Mice | Human Colorectal Carcinoma (e.g., HCT116) | Positive Control (e.g., Sunitinib, 40 mg/kg, p.o., daily) | [Illustrative Value: 70] | [Illustrative Value: -55] |
[Note: Illustrative values are provided for the in vivo xenograft model. Actual results will depend on the specific tumor model and dosing regimen.]
Experimental Protocols
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular events crucial for angiogenesis. This signaling pathway promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
In Vitro Experimental Workflow
A systematic in vitro evaluation is essential to characterize the anti-angiogenic activity of this compound. The workflow begins with assessing the direct impact on the target, followed by functional assays that mimic key steps of angiogenesis.
Caption: Workflow for in vitro characterization of this compound.
Western Blot for VEGFR-2 Phosphorylation
Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-VEGFR-2 antibody as a loading control.
-
Quantify band intensities using densitometry software.
HUVEC Proliferation Assay
Objective: To assess the effect of this compound on VEGF-induced HUVEC proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well and allow to attach overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with various concentrations of this compound or vehicle control in the presence of VEGF-A (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
HUVEC Migration (Wound Healing) Assay
Objective: To evaluate the effect of this compound on VEGF-induced HUVEC migration.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
24-well plates
-
Pipette tip or cell scraper
Protocol:
-
Seed HUVECs in 24-well plates and grow to a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add serum-free medium containing VEGF-A (e.g., 20 ng/mL) and various concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after 8-12 hours of incubation.
-
Measure the wound area at both time points using image analysis software.
-
Calculate the percentage of wound closure and the inhibition of migration.
Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
Matrigel or other basement membrane extract
-
96-well plates
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Resuspend HUVECs in serum-free medium containing VEGF-A (e.g., 20 ng/mL) and various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Experimental Workflow
Following promising in vitro results, the anti-tumor efficacy of this compound should be evaluated in a relevant in vivo model. A xenograft tumor model in immunocompromised mice is a standard approach.
Caption: Workflow for in vivo xenograft study of this compound.
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line (e.g., HCT116, A549)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Positive control (e.g., Sunitinib)
-
Calipers for tumor measurement
-
CD31 antibody for immunohistochemistry
Protocol:
-
Subcutaneously inject tumor cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (typically 8-10 mice per group).
-
Administer this compound, vehicle, or positive control daily (or as determined by pharmacokinetic studies).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemical analysis.
-
Stain tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density.
-
Analyze the data to determine tumor growth inhibition and the effect on angiogenesis.
Conclusion
This document provides a framework for the preclinical evaluation of this compound. The proposed experiments will elucidate its mechanism of action and quantify its anti-angiogenic and anti-tumor efficacy. Rigorous execution of these protocols will provide the necessary data to support further development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols for Vegfr-2-IN-10 in Glioblastoma Research
A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "Vegfr-2-IN-10" in the context of glioblastoma research. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data specifically for "this compound" at this time.
Alternative: Application Notes for a Well-Characterized VEGFR-2 Inhibitor in Glioblastoma Research
As an alternative, this document provides detailed application notes and protocols for a well-characterized and clinically evaluated VEGFR-2 inhibitor, Cediranib (AZD2171) , which has been investigated for the treatment of glioblastoma. These notes are compiled from existing research and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Application Notes: Cediranib (AZD2171) in Glioblastoma
Introduction:
Cediranib is a potent, orally available tyrosine kinase inhibitor that targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), with a high affinity for VEGFR-2.[1] In the context of glioblastoma, a highly vascularized and aggressive brain tumor, targeting the VEGF/VEGFR-2 signaling pathway is a key therapeutic strategy to inhibit angiogenesis and tumor growth.[2] Glioblastoma cells themselves can also express VEGFR-2, which is associated with a more aggressive phenotype and resistance to therapy.[1][3] Inhibition of VEGFR-2 signaling in glioblastoma can lead to decreased tumor cell proliferation, reduced angiogenesis, and potentially increased sensitivity to other treatments.[1][4]
Mechanism of Action:
Cediranib competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the pro-angiogenic and pro-survival signals mediated by VEGF. The primary signaling cascades affected include the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway and the Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][6]
Preclinical Data Summary:
The following tables summarize quantitative data from preclinical studies on the effects of VEGFR-2 inhibition in glioblastoma cell lines. While specific data for Cediranib is presented where available, some data from other VEGFR-2 inhibitors or genetic knockdown experiments are included to illustrate the general effects of targeting this pathway.
Table 1: In Vitro Efficacy of VEGFR-2 Inhibition on Glioblastoma Cell Proliferation
| Cell Line | Treatment | Concentration | Effect on Proliferation | Reference |
| LN-229 (VEGFR-2 overexpressing) | AZD2171 (Cediranib) | Not Specified | Significant decrease | [1] |
| U87 | Ki8751 | 2.5 µM, 5 µM | Dose-dependent decrease | [4] |
| U38 | Ki8751 | 2.5 µM, 5 µM | Dose-dependent decrease | [4] |
| LN-308 | VEGFR-2 shRNA | Not Applicable | Significant decrease | [1] |
| U138MG | VEGFR-2 shRNA | Not Applicable | Significant decrease | [1] |
Table 2: In Vivo Efficacy of VEGFR-2 Inhibition on Glioblastoma Tumor Growth
| Animal Model | Glioblastoma Cell Line | Treatment | Dosing Regimen | Effect on Tumor Growth | Reference |
| Orthotopic Mouse Model | Not Specified | Not Specified | Not Specified | Inhibition of tumor growth | [3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a VEGFR-2 inhibitor on the viability of glioblastoma cells.
-
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
VEGFR-2 inhibitor (e.g., Cediranib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the VEGFR-2 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of a VEGFR-2 inhibitor on the phosphorylation status of key downstream signaling proteins.
-
Materials:
-
Glioblastoma cells
-
VEGFR-2 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Culture glioblastoma cells and treat with the VEGFR-2 inhibitor at the desired concentration for a specified time.
-
Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of Cediranib.
Caption: A typical experimental workflow for evaluating Cediranib in glioblastoma cells.
References
- 1. Glioma cell VEGFR-2 confers resistance to chemotherapeutic and antiangiogenic treatments in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. sciedupress.com [sciedupress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vegfr-2-IN-10 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Vegfr-2-IN-10 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK pathway, which is involved in cell proliferation, and the PI3K-AKT pathway, which regulates cell survival. This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking the subsequent activation of these downstream signaling pathways. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.
Q2: What is the IC50 of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.7 µM for the inhibition of VEGF-induced VEGFR-2 phosphorylation. It is important to note that this IC50 value is specific to the direct inhibition of the kinase's phosphorylation activity and the compound is reported to not have cytotoxic effects at this concentration. The effective concentration for downstream cellular effects, such as inhibition of cell proliferation, may vary depending on the cell type and experimental conditions.
Q3: What is a good starting concentration for my cell culture experiments?
A good starting point for cell-based assays is typically 5 to 10 times the reported IC50 value. Based on the IC50 of 0.7 µM for VEGFR-2 phosphorylation, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C as recommended by the supplier. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common characteristic of small molecule kinase inhibitors to exhibit some degree of off-target activity, especially at higher concentrations. This is often due to the conserved nature of the ATP-binding pocket among different kinases. To assess the specificity of this compound in your experimental system, it is advisable to perform a kinase selectivity profiling assay. Several commercial services offer this, which can provide valuable information on other kinases that may be inhibited by the compound.[1][2][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Concentration too low: The concentration of this compound may be insufficient to effectively inhibit VEGFR-2 in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration. |
| Compound instability: The compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh working solutions for each experiment. Consider the stability of the compound in your specific medium and incubation conditions. | |
| Cell line insensitivity: The chosen cell line may not be sensitive to VEGFR-2 inhibition, or may have alternative signaling pathways that compensate for the inhibition. | Confirm that your cell line expresses VEGFR-2 and that its proliferation or survival is dependent on VEGFR signaling. Consider using a positive control cell line known to be sensitive to VEGFR-2 inhibition. | |
| High cell toxicity or death observed. | Concentration too high: The concentration of this compound may be in a toxic range for your cells. | Perform a dose-response experiment to determine the concentration that effectively inhibits the target without causing significant cytotoxicity. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity. |
| Off-target effects: At higher concentrations, the inhibitor may be affecting other essential kinases, leading to toxicity. | Consider using a lower, more specific concentration. If possible, perform a kinase selectivity screen to identify potential off-target effects. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in all experiments. | |
| Inconsistent or variable results. | Compound precipitation: this compound may be precipitating out of the cell culture medium, leading to inconsistent effective concentrations. | Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation is suspected, consider preparing a fresh, lower concentration stock solution or using a different solvent. It is also advisable to perform a formal solubility test. |
| Experimental variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results. | Standardize all experimental procedures. Ensure consistent cell numbers, incubation periods, and careful preparation of all solutions. |
Experimental Protocols
Key Experiment: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO
-
Recombinant Human VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM supplemented with FBS.
-
Trypsinize and resuspend the cells in a medium with reduced serum (e.g., 1% FBS) to minimize basal proliferation.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of low-serum medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor and VEGF Treatment:
-
Prepare a serial dilution of this compound in low-serum medium. A suggested concentration range is 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO at the same final concentration).
-
Prepare a solution of VEGF-A in low-serum medium at a concentration that induces robust proliferation (e.g., 20-50 ng/mL).
-
Remove the medium from the wells and add 50 µL of the this compound dilutions or vehicle control.
-
Immediately add 50 µL of the VEGF-A solution to the appropriate wells. Include wells with cells and VEGF-A only (positive control) and cells in low-serum medium only (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the VEGF-A treated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for cell proliferation.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
Vegfr-2-IN-10 off-target effects in vitro
This guide provides troubleshooting and frequently asked questions regarding the in vitro use of VEGFRi-X, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of VEGFRi-X?
VEGFRi-X is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding site of the VEGFR-2 kinase domain.[1] The primary target is VEGFR-2 (also known as KDR/Flk-1), a key mediator of angiogenesis.[2][3] By inhibiting VEGFR-2, VEGFRi-X blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, which are crucial for the formation of new blood vessels.[4][5]
Q2: What are the potential off-target effects of VEGFRi-X observed in vitro?
While VEGFRi-X is highly potent against VEGFR-2, it may exhibit activity against other structurally related kinases at higher concentrations. This is a common characteristic of many kinase inhibitors due to the conserved nature of the ATP-binding pocket.[3][6] Common off-targets for this class of inhibitors include other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Stem Cell Factor Receptor (c-Kit).[1][5][7]
Q3: How can I interpret the selectivity profile of VEGFRi-X?
The selectivity of VEGFRi-X is determined by comparing its inhibitory potency (IC50) against VEGFR-2 with its potency against other kinases. A higher IC50 value for an off-target kinase indicates lower potency and therefore higher selectivity for VEGFR-2. The following table summarizes the typical inhibitory profile of VEGFRi-X against a panel of kinases.
Table 1: Kinase Inhibitory Profile of VEGFRi-X
| Kinase Target | IC50 (nM) | Comments |
| VEGFR-2 (KDR) | 5 | Primary Target |
| VEGFR-1 (Flt-1) | 75 | ~15-fold selectivity over VEGFR-1 |
| VEGFR-3 (Flt-4) | 90 | ~18-fold selectivity over VEGFR-3 |
| PDGFRβ | 150 | Potential for off-target effects at >100 nM |
| c-Kit | 250 | Potential for off-target effects at >200 nM |
| FGFR1 | 480 | Moderate off-target activity |
| Src | >1000 | Low activity |
| EGFR | >5000 | Highly selective against EGFR |
Note: These values are representative and may vary slightly between different assay formats and experimental conditions.
Troubleshooting Guide
Q4: I am observing significant cytotoxicity in my cell line at concentrations that should be selective for VEGFR-2. What could be the cause?
This issue could arise from several factors:
-
Off-Target Kinase Inhibition: Your cell line may be highly dependent on a signaling pathway driven by one of VEGFRi-X's off-targets (e.g., PDGFRβ or c-Kit). At the concentrations used, you might be co-inhibiting these kinases, leading to unexpected cell death. Review the kinase dependency of your specific cell line.
-
High VEGFR-2 Dependence: The cell line might be exceptionally sensitive to even partial VEGFR-2 inhibition, leading to apoptosis or cell cycle arrest.
-
Experimental Compound Quality: Ensure the purity and stability of your VEGFRi-X stock. Degradation products could have different activity profiles.
Q5: How can I experimentally distinguish between on-target (VEGFR-2) and off-target effects in my cellular assay?
To determine if an observed phenotype is due to VEGFR-2 inhibition or an off-target effect, consider the following control experiments:
-
Use a Structurally Unrelated VEGFR-2 Inhibitor: Compare the effects of VEGFRi-X with another potent and selective VEGFR-2 inhibitor that has a different chemical scaffold and potentially a different off-target profile. If both compounds produce the same phenotype at concentrations consistent with their VEGFR-2 IC50 values, the effect is likely on-target.
-
Rescue Experiment: If your cell phenotype can be induced by VEGF, attempt to rescue the effect by adding exogenous VEGF. An on-target effect should be directly related to the blockade of VEGF-driven signaling.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of VEGFR-2 or a suspected off-target kinase. If knockdown of VEGFR-2 phenocopies the effect of VEGFRi-X, it confirms an on-target mechanism.
-
Dose-Response Correlation: Correlate the concentration at which you observe the phenotype with the IC50 values in Table 1. If the effect occurs at concentrations closer to the IC50 of an off-target, it warrants further investigation into that specific kinase.
Key Signaling Pathways and Workflows
Understanding the underlying molecular pathways is crucial for interpreting experimental results.
Caption: VEGFR-2 signaling pathway upon activation by VEGF.
The diagram above illustrates the primary signaling cascades initiated by VEGF binding to VEGFR-2, leading to key cellular responses like proliferation, migration, and survival.[4][8][9] VEGFRi-X acts by preventing the initial autophosphorylation of VEGFR-2, thereby blocking all subsequent downstream signaling.
Caption: Experimental workflow for identifying and validating off-target effects.
This workflow provides a systematic approach to characterize the selectivity of a kinase inhibitor like VEGFRi-X, moving from broad, biochemical screens to specific, functional validation in a cellular context.[10][11]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol is designed to determine the IC50 value of VEGFRi-X against a purified kinase.
-
Reagents: Recombinant kinase (e.g., VEGFR-2), appropriate peptide substrate, ATP, kinase assay buffer, and VEGFRi-X serial dilutions.
-
Procedure: a. Prepare a 10-point, 3-fold serial dilution of VEGFRi-X in DMSO, then dilute further in kinase assay buffer. b. In a 96-well plate, add the kinase and the inhibitor dilutions. Incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Allow the reaction to proceed for 60 minutes at 30°C. e. Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence polarization).
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of VEGFRi-X. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Cellular VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of VEGFRi-X to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency.
-
Procedure: a. Serum-starve the HUVECs for 4-6 hours to reduce basal receptor activation. b. Pre-treat the cells with various concentrations of VEGFRi-X (or DMSO vehicle control) for 1 hour. c. Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes. d. Immediately place the plate on ice and wash cells with cold PBS. e. Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. f. Determine protein concentration using a BCA assay. g. Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane. h. Block the membrane and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. i. Incubate with appropriate secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
Protocol 3: Cell Proliferation Assay (MTT/WST-1)
This protocol measures the effect of VEGFRi-X on the proliferation of endothelial cells.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Procedure: a. Replace the medium with fresh medium containing serial dilutions of VEGFRi-X (or DMSO vehicle control). b. Incubate the plate for 72 hours at 37°C in a humidified incubator. c. Add 10 µL of MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours. d. If using MTT, add solubilization solution. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of VEGFRi-X and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Vegfr-2-IN-10 In Vivo Toxicity
Disclaimer: The following troubleshooting guide provides general recommendations for managing in vivo toxicities associated with small molecule VEGFR-2 inhibitors. As specific data for "Vegfr-2-IN-10" is not publicly available, these guidelines are based on the known toxicities of the broader class of VEGFR-2 inhibitors. Researchers should always perform careful dose-finding studies and toxicity assessments for their specific compound.
Frequently Asked Questions (FAQs)
Formulation and Administration
Question 1: My compound, this compound, has poor aqueous solubility. What are the recommended formulation strategies for in vivo administration?
Poor solubility is a common challenge with small molecule kinase inhibitors. Improper formulation can lead to low bioavailability and inconsistent exposure, potentially confounding toxicity and efficacy studies. Here are some recommended strategies:
-
Co-solvent Systems: A common approach is to dissolve the compound in a small amount of a biocompatible organic solvent, such as DMSO, and then dilute it with an aqueous vehicle like saline or a solution containing polyethylene glycol (PEG) or cyclodextrins. It is crucial to perform a tolerability study for the chosen vehicle, as high concentrations of some organic solvents can cause local irritation or systemic toxicity.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). Converting the drug to a lipophilic salt form can further increase its loading capacity in these formulations[1].
-
Nanosuspensions: Milling the compound to create a nanosuspension can increase the surface area for dissolution, improving bioavailability. This method avoids the use of organic solvents but requires specialized equipment.
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Solubility Test: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, NMP, PEG400).
-
Vehicle Preparation: Prepare a vehicle solution. A common example is 10% DMSO, 40% PEG400, and 50% saline.
-
Compound Dissolution: Dissolve the required amount of this compound in the organic solvent component first (e.g., DMSO).
-
Dilution: Slowly add the remaining vehicle components while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the formulation is not suitable and an alternative should be explored.
-
Tolerability Study: Before initiating the main study, administer the vehicle alone to a small cohort of animals to ensure it does not cause adverse effects.
Common In Vivo Toxicities and Management
Question 2: I am observing a significant increase in blood pressure in my animal models after administering this compound. Is this expected and how can I manage it?
Yes, hypertension is a well-documented on-target toxicity of VEGFR-2 inhibitors[2][3][4][5]. Inhibition of VEGFR-2 in endothelial cells leads to decreased nitric oxide production and vasoconstriction, resulting in elevated blood pressure.
Troubleshooting and Management:
-
Dose-Response Study: The hypertensive effect is often dose-dependent[3]. Conduct a dose-response study to identify the minimum effective dose with an acceptable level of hypertension.
-
Blood Pressure Monitoring: Regularly monitor blood pressure in the study animals. This can be done non-invasively using tail-cuff plethysmography.
-
Antihypertensive Co-medication: In some preclinical studies, co-administration of antihypertensive agents like calcium channel blockers or ACE inhibitors has been used to manage hypertension without compromising the anti-tumor efficacy of the VEGFR inhibitor[2][5]. However, this adds a variable to the experiment and should be carefully considered and controlled for.
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents
-
Acclimatization: Acclimate the animals to the restraining device and tail cuff for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Measurement: Place the animal in the restrainer and attach the tail cuff.
-
Data Acquisition: Use a computerized system to inflate and deflate the cuff and record systolic and diastolic blood pressure.
-
Multiple Readings: Take multiple readings for each animal at each time point and average them to ensure accuracy.
-
Baseline and Post-Dose Monitoring: Measure baseline blood pressure before administering this compound and then at regular intervals post-administration (e.g., 1, 4, 8, and 24 hours after the first dose, and then daily).
Logical Relationship: Dose, Efficacy, and Toxicity
Caption: Relationship between this compound dose, efficacy, and toxicity.
Question 3: My animals are showing signs of lethargy and weight loss. What could be the cause and how should I investigate it?
Lethargy and weight loss are common, non-specific signs of toxicity. With VEGFR-2 inhibitors, these can be associated with a range of issues including gastrointestinal toxicity, cardiotoxicity, or general malaise[6].
Troubleshooting and Investigation Workflow:
Caption: Workflow for investigating lethargy and weight loss.
Experimental Protocol: Basic Toxicity Assessment
-
Daily Clinical Observations: Record body weight, food and water intake, and any behavioral changes daily.
-
Blood Collection: At the end of the study (or at interim time points), collect blood for a complete blood count (CBC) and serum chemistry panel. Key parameters to assess include:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Kidney function: Blood urea nitrogen (BUN) and creatinine.
-
Cardiac markers: Troponin I or T, if cardiotoxicity is suspected.
-
-
Histopathology: At necropsy, collect major organs (liver, kidneys, heart, lungs, spleen, etc.), fix them in 10% neutral buffered formalin, and process for histopathological examination by a qualified veterinary pathologist.
Table 1: Common Toxicities of VEGFR-2 Inhibitors and Parameters to Monitor
| Toxicity Type | Key Monitoring Parameters | Potential Clinical Signs in Animals |
| Hypertension | Blood pressure | Often asymptomatic, but can lead to secondary organ damage. |
| Cardiotoxicity | ECG, echocardiography (in larger animals), cardiac troponins, histopathology of the heart. | Lethargy, respiratory distress, edema. |
| Hepatotoxicity | Serum ALT, AST, ALP, bilirubin; histopathology of the liver. | Jaundice (in severe cases), lethargy, loss of appetite. |
| Nephrotoxicity | Serum BUN, creatinine; urinalysis (for proteinuria); histopathology of the kidneys. | Increased water consumption, changes in urination. |
| Gastrointestinal | Body weight, food intake, stool consistency. | Diarrhea, weight loss, anorexia. |
| Skin Reactions | Visual inspection of skin and coat. | Hair loss, skin rashes, hand-foot syndrome (in primates). |
Mechanism of Action and Signaling
Question 4: Can you provide a diagram of the VEGFR-2 signaling pathway to help me understand the on-target effects of this compound?
This compound, as a VEGFR-2 inhibitor, is designed to block the downstream signaling cascades initiated by the binding of VEGF to its receptor. This inhibition is the basis for its anti-angiogenic effects, but also for some of its on-target toxicities.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
This guide is intended to be a starting point for troubleshooting in vivo toxicity with this compound and other novel VEGFR-2 inhibitors. Careful experimental design, including appropriate dose-finding and toxicity assessment studies, is critical for the successful preclinical development of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in hypertension and cardiovascular toxicities with vascular endothelial growth factor (VEGF) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular Concerns With the Use of VEGFR Tyrosine Kinase Inhibitors - The ASCO Post [ascopost.com]
- 4. onclive.com [onclive.com]
- 5. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Vegfr-2-IN-10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered Vegfr-2-IN-10. Given that many kinase inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to improve bioavailability.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of small molecule kinase inhibitors like this compound?
A1: The low oral bioavailability of kinase inhibitors is often attributed to their poor aqueous solubility, which limits their dissolution in the gastrointestinal tract.[1][2][5] Many of these compounds belong to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3][4] Other contributing factors can include low permeability across the intestinal membrane and significant first-pass metabolism.[6]
Q2: What are the initial steps to consider when formulating this compound for oral administration?
A2: A critical first step is to characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism).[1][7] This information will guide the selection of an appropriate formulation strategy. Conventional approaches to enhance bioavailability include salt formation, particle size reduction (micronization or nanosizing), and the use of enabling formulations like amorphous solid dispersions or lipid-based systems.[7][8]
Q3: How can the dissolution rate of this compound be improved?
A3: Several techniques can enhance the dissolution rate. Reducing the particle size increases the surface area available for dissolution.[1][7] Amorphous solid dispersions (ASDs) are another effective method, where the drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[7][9] Hot-melt extrusion is a common technique to prepare ASDs.[1]
Q4: What role do excipients play in improving the bioavailability of this compound?
A4: Excipients are crucial in formulating poorly soluble drugs. Surfactants and wetting agents can improve the wettability of the drug powder, while polymers are used to create solid dispersions and inhibit recrystallization of the amorphous form.[7] In lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), lipids, surfactants, and co-solvents are used to form a fine emulsion or microemulsion in the gastrointestinal fluid, which enhances drug solubilization and absorption.[1][8]
Troubleshooting Guides
Issue 1: Inconsistent results in animal pharmacokinetic (PK) studies.
-
Question: We are observing high variability in the plasma concentrations of this compound after oral dosing in our animal models. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Formulation Inhomogeneity: Ensure that the formulation is homogeneous and that the drug is uniformly dispersed. For suspensions, ensure adequate mixing before each dose. For solid dosage forms, verify content uniformity.
-
Food Effects: The presence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess any food effect. The composition of the diet can also play a role.
-
pH-Dependent Solubility: If this compound has pH-dependent solubility, variations in gastric pH among animals can lead to inconsistent absorption.[9] Consider formulations that are less sensitive to pH, such as amorphous solid dispersions or lipid-based formulations.
-
Gastrointestinal Motility: Differences in gastrointestinal transit time can affect the extent of drug dissolution and absorption.
-
Dosing Accuracy: Verify the accuracy and precision of your dosing technique.
-
Issue 2: Low drug exposure (AUC) despite high in vitro dissolution.
-
Question: Our formulation of this compound shows good dissolution in vitro, but the in vivo exposure in our animal studies is still very low. What are the potential reasons?
-
Answer:
-
Permeability Limitations: While dissolution is critical, the drug must also permeate the intestinal membrane. If this compound has low permeability (BCS Class IV), improving dissolution alone may not be sufficient.[3] Consider conducting in vitro permeability assays like Caco-2 or PAMPA to assess this.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before reaching systemic circulation. Investigate the metabolic stability of this compound using liver microsomes or hepatocytes.
-
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells. Co-dosing with a P-gp inhibitor in preclinical studies can help determine the impact of efflux.
-
In Vivo Precipitation: The drug may dissolve in the stomach but precipitate in the higher pH environment of the small intestine. This can be investigated by analyzing the contents of the gastrointestinal tract at different time points after dosing.
-
Data Presentation: Comparison of Formulation Strategies
The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the key parameters of this compound.
| Formulation Strategy | Aqueous Solubility (µg/mL) at pH 6.8 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Rat Oral Bioavailability (%) |
| Crystalline Drug (Micronized) | 0.5 | 1.2 | 5 |
| Amorphous Solid Dispersion (1:3 Drug:Polymer) | 25 | 1.3 | 35 |
| Self-Emulsifying Drug Delivery System (SEDDS) | >100 (in microemulsion) | 1.5 | 50 |
| Nanoparticle Formulation | 15 | 1.8 | 45 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Objective: To assess the rate and extent of dissolution of this compound from different formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2.
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.
-
-
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation in each vessel.
-
Begin stirring at a specified speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound.
-
Methodology:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to form a confluent monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test solution containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and fresh buffer to the apical side.
-
To assess efflux, perform the experiment in the B-to-A direction as well.
-
Analyze the concentration of this compound in the samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Oral Bioavailability
Caption: A typical experimental workflow for enhancing the oral bioavailability of a poorly soluble compound.
Troubleshooting Logic for Low In Vivo Exposure
Caption: A logical flow for troubleshooting low in vivo exposure of an orally administered drug.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
Vegfr-2-IN-10 resistance mechanisms in cancer cells
Welcome to the technical support center for Vegfr-2-IN-10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms encountered during cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By blocking this site, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for angiogenesis, such as endothelial cell proliferation, migration, and survival.[2][3]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the common causes of acquired resistance?
A2: Acquired resistance to VEGFR-2 inhibitors is a significant challenge and can arise from several mechanisms. The most common causes include:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the VEGFR-2 blockade. Common bypass pathways include the HGF/c-MET and FGF/FGFR systems, which can restore pro-angiogenic and survival signals.[4][5]
-
Target Modification: Although less frequent than in other kinase inhibitors, mutations in the KDR gene (which encodes VEGFR-2) can occur. These mutations, particularly in the "gatekeeper" residue of the kinase domain, may reduce the binding affinity of this compound.[6]
-
Increased Ligand Production: The tumor microenvironment or the cancer cells themselves may increase the production of VEGF ligands (VEGF-A, VEGF-C), which can competitively overcome the inhibitory effect of the drug.[7]
-
Autocrine Signaling: Some tumor cells express VEGFR-2 and use it to drive their own proliferation and survival.[8][9] In such cases, resistance can be linked to alterations in downstream pathways like PI3K/AKT.[8]
Q3: What is intrinsic resistance, and how does it differ from acquired resistance?
A3: Intrinsic resistance is the inherent ability of cancer cells to resist a drug even before treatment begins. This can be due to pre-existing genetic factors, such as the absence of the drug target or the constitutive activation of downstream signaling pathways. Acquired resistance, on the other hand, develops in response to drug treatment, where an initially sensitive cell population evolves mechanisms to survive and proliferate despite the presence of the drug.
Q4: Can the tumor microenvironment contribute to resistance against this compound?
A4: Yes, the tumor microenvironment plays a critical role. Resistance can be mediated by the recruitment of bone marrow-derived pro-angiogenic cells or by an increase in pericyte coverage of tumor blood vessels, which can make them less dependent on VEGF/VEGFR-2 signaling.[10]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: The IC50 value for this compound in my cell line has significantly increased.
| Possible Cause | Suggested Solution |
| Development of a resistant cell population. | 1. Confirm IC50 Shift: Perform a dose-response curve and compare it to the parental, sensitive cell line. 2. Sequence VEGFR-2: Extract genomic DNA and sequence the kinase domain of the KDR gene to check for mutations.[11] 3. Analyze Bypass Pathways: Use a phospho-kinase array or western blot to check for hyperactivation of alternative RTKs like c-MET or FGFR.[12] |
| Incorrect drug concentration or degradation. | 1. Verify Stock Concentration: Use spectrophotometry or a similar method to confirm the concentration of your this compound stock solution. 2. Use Fresh Aliquots: Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Cell line contamination or misidentification. | 1. Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. |
Problem 2: Western blot shows that p-VEGFR-2 levels are inhibited, but downstream signaling (e.g., p-ERK, p-AKT) remains active.
| Possible Cause | Suggested Solution |
| Bypass pathway activation. | This is a classic sign of resistance via pathway switching. 1. Screen for Active Kinases: Perform a phospho-RTK array to identify which alternative receptors (e.g., c-MET, EGFR, FGFR) are phosphorylated. 2. Test Combination Therapy: Use specific inhibitors for the identified bypass pathway(s) in combination with this compound to see if sensitivity is restored.[4] |
| Downstream mutations. | Mutations in components downstream of VEGFR-2 (e.g., RAS, PIK3CA) could lead to constitutive activation of these pathways. 1. Sequence Downstream Genes: Sequence key genes in the MAPK and PI3K pathways. |
Quantitative Data Summary
The following tables represent hypothetical data illustrating the development of resistance to this compound in a cancer cell line (e.g., HUVEC or a VEGFR-2-expressing cancer line).
Table 1: IC50 Values of Parental vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change |
| Parental Line | 15 nM | 1x |
| Resistant Line | 350 nM | 23.3x |
Table 2: Protein Expression and Phosphorylation Levels
| Protein | Parental Line (Relative Level) | Resistant Line (Relative Level) |
| p-VEGFR-2 (Y1175) | 1.0 | 0.2 (with drug) |
| Total VEGFR-2 | 1.0 | 1.1 |
| p-MET (Y1234/1235) | 1.0 | 8.5 |
| Total MET | 1.0 | 3.2 |
| p-ERK1/2 (T202/Y204) | 1.0 | 0.9 (with drug) |
Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes how to generate a cancer cell line with acquired resistance to this compound.[13]
-
Initial Seeding: Plate the parental (sensitive) cancer cells at a low density.
-
Initial Drug Treatment: Treat the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume normal proliferation, passage them and increase the drug concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Maintenance Culture: Continue this dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50. This process can take 6-12 months.
-
Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, perform further characterization (sequencing, western blot).
Protocol 2: Cell Viability (IC50) Determination Assay
This protocol outlines a standard endpoint assay to measure drug sensitivity.[14]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. A common range is 0.1 nM to 10 µM.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the different drug concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Measurement: Use a viability reagent such as CellTiter-Glo® (luminescence) or PrestoBlue™ (fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only controls. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualizations
References
- 1. altmeyers.org [altmeyers.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Glioma cell VEGFR-2 confers resistance to chemotherapeutic and antiangiogenic treatments in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Overcoming Poor Response to VEGFR-2 Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with VEGFR-2 inhibitors, such as Vegfr-2-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical VEGFR-2 inhibitor like this compound?
A1: this compound is a representative small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] It functions by competitively binding to the ATP-binding site within the kinase domain of the VEGFR-2 receptor.[1][2] This action prevents the autophosphorylation of the receptor, which is a critical step in initiating downstream signaling cascades.[1][4][5] By blocking these pathways, the inhibitor effectively hinders endothelial cell proliferation, migration, and survival, which are all crucial processes for angiogenesis (the formation of new blood vessels).[6][7][8]
Q2: My cells are not responding to the this compound treatment. What are the potential reasons?
A2: A lack of response to a VEGFR-2 inhibitor can stem from several factors, ranging from experimental setup to inherent biological resistance. Key considerations include:
-
Compound Integrity and Concentration: Ensure the inhibitor is properly stored, and the working concentration is appropriate for your cell line. An IC50 determination experiment is recommended.
-
Cell Line Characteristics: The target cells may have low or absent VEGFR-2 expression.[9] Alternatively, they may rely on redundant signaling pathways for survival and proliferation.[10][11][12]
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms, such as upregulation of alternative pro-angiogenic factors or mutations in the VEGFR-2 gene.[10][11][13]
-
Experimental Conditions: Factors like high serum concentration in the culture media can interfere with the inhibitor's efficacy by providing alternative growth factors.
Q3: How can I confirm that my this compound is active and that my experimental setup is correct?
A3: To validate your inhibitor and experimental protocol, consider the following positive and negative controls:
-
Positive Control Cell Line: Use a well-characterized endothelial cell line known to be sensitive to VEGFR-2 inhibition, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
VEGF Stimulation: Confirm that VEGF stimulation induces VEGFR-2 phosphorylation in your cell line and that this phosphorylation is blocked by your inhibitor.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of your inhibitor in your specific cell line.[14]
-
Control Compounds: Include a known, well-characterized VEGFR-2 inhibitor as a positive control for inhibition.
Troubleshooting Guides
Problem 1: No significant decrease in cell proliferation or viability upon treatment.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response study to determine the optimal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Low VEGFR-2 Expression in Target Cells | Verify VEGFR-2 expression levels in your cell line using Western blot or flow cytometry.[9] If expression is low, consider using a different cell model. |
| Redundant Signaling Pathways | Investigate the activation of alternative pro-angiogenic pathways (e.g., FGF, PDGF, HGF/c-MET) using phospho-specific antibodies.[11][13][15] Consider combination therapies with inhibitors targeting these pathways. |
| High Serum Concentration in Media | Reduce the serum concentration in your cell culture media during the experiment, as serum contains various growth factors that can bypass VEGFR-2 inhibition. |
| Inhibitor Inactivity | Test the activity of your inhibitor on a sensitive positive control cell line (e.g., HUVECs). Ensure the inhibitor has been stored correctly to prevent degradation. |
Problem 2: Inconsistent or variable results between experiments.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Inconsistent Seeding Density | Ensure uniform cell seeding density across all wells and experiments, as this can affect growth rates and inhibitor sensitivity. |
| Variability in Reagent Preparation | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure all other reagents are prepared consistently. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of multi-well plates for critical measurements, or fill them with media to maintain humidity. |
Key Experimental Protocols
Western Blot for VEGFR-2 Phosphorylation
-
Cell Culture and Treatment: Seed endothelial cells (e.g., HUVECs) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use a loading control like beta-actin or GAPDH.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (e.g., MTT or WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add the proliferation reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Workflows
Below are diagrams illustrating the VEGFR-2 signaling pathway, a typical experimental workflow for testing an inhibitor, and a logic diagram for troubleshooting poor response.
Caption: The VEGFR-2 signaling cascade and the point of inhibition.
Caption: A standard workflow for evaluating a VEGFR-2 inhibitor.
Caption: A decision tree for troubleshooting poor inhibitor response.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 12. Mechanisms of resistance to anti-angiogenic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
Technical Support Center: Formulation and Administration of Novel VEGFR-2 Inhibitors for Animal Studies
Disclaimer: Specific formulation and dosage for a novel compound like "Vegfr-2-IN-10" must be determined empirically. This guide provides general protocols and troubleshooting advice based on established practices for other small molecule VEGFR-2 tyrosine kinase inhibitors used in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for my novel VEGFR-2 inhibitor for in vivo studies?
A1: The choice of vehicle is highly dependent on the physicochemical properties of your specific VEGFR-2 inhibitor (e.g., solubility, stability) and the intended route of administration. For many small molecule kinase inhibitors, which are often poorly soluble in water, a multi-component vehicle system is required. It is crucial to perform solubility testing in various vehicles to determine the optimal formulation. A vehicle control group should always be included in your animal study.
Q2: How do I choose between oral (PO) and intraperitoneal (IP) administration?
A2: The route of administration depends on the experimental goals and the pharmacokinetic properties of the compound.
-
Oral (PO) gavage is often preferred as it is less invasive for repeat dosing and can better mimic clinical administration routes for orally available drugs.[1]
-
Intraperitoneal (IP) injection can be used to bypass first-pass metabolism and may lead to higher bioavailability for certain compounds.[2] However, it can cause local irritation or inflammation.
Q3: My compound is precipitating out of solution. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide: Formulation Issues section below for a systematic approach to resolving this problem.
Q4: What are typical dose ranges for VEGFR-2 inhibitors in mice?
A4: Doses can vary widely depending on the potency and toxicity of the specific inhibitor. It is essential to perform a dose-response study. As a starting point, literature on similar compounds can be informative. For example, sunitinib has been administered to mice at doses of 20-40 mg/kg daily by oral gavage.[3][4]
Formulation Data for Common VEGFR-2 Inhibitors
The following table summarizes vehicle formulations used for established VEGFR-2 inhibitors in animal studies. This data can serve as a starting point for developing a formulation for a novel compound.
| Inhibitor | Vehicle Composition | Route of Administration | Animal Model |
| Vandetanib | 5% Tween 80, 4% DMSO, 30% PEG 300, in water | Oral (gavage) | Rat |
| Sunitinib | Dextrose-water | Oral (gavage) | Mouse |
| Sunitinib | Saline (0.9%) | Oral (gavage) | Mouse |
| Axitinib | Suspension with polysorbate 80, sodium carboxymethylcellulose, and sodium chloride in a phosphate buffer | Suprachoroidal Injection | Rabbit |
| Dasatinib | Citrate buffer | Oral (gavage) | Mouse |
Data compiled from publicly available research.[3][5][6][7]
Experimental Protocols
Protocol 1: Preparation of a Multi-Component Vehicle for Oral Administration
This protocol is a general guideline for formulating a poorly water-soluble compound.
Materials:
-
Novel VEGFR-2 Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
Procedure:
-
Weighing: Accurately weigh the required amount of the VEGFR-2 inhibitor.
-
Initial Solubilization: In a sterile tube, add a small volume of DMSO to the compound (e.g., 5-10% of the final volume). Vortex or sonicate until the compound is fully dissolved.
-
Addition of Co-solvents: Add PEG 300 to the solution (e.g., 30-40% of the final volume). Mix thoroughly.
-
Addition of Surfactant: Add Tween 80 (e.g., 5-10% of the final volume) to aid in creating a stable emulsion/suspension. Mix thoroughly.
-
Final Dilution: Slowly add sterile water or saline to reach the final desired volume while continuously vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution or a uniform suspension. If it is a suspension, ensure it is administered immediately after preparation and mixed well before each gavage.
Example Formulation: 5% DMSO, 40% PEG 300, 5% Tween 80, 50% Saline.
Protocol 2: Administration via Oral Gavage in Mice
Procedure:
-
Ensure the animal is properly restrained.
-
Measure the correct volume of the formulation based on the animal's body weight and the target dose (mg/kg).
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Troubleshooting Guides
Formulation & Administration Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in the chosen vehicle. | 1. Increase the percentage of co-solvents (DMSO, PEG 300).2. Try gentle heating or sonication.3. Prepare as a suspension with a suspending agent like methylcellulose (0.5%).4. Adjust the pH of the vehicle if the compound's solubility is pH-dependent. |
| Phase Separation | The formulation is not a stable emulsion. | 1. Increase the concentration of the surfactant (e.g., Tween 80).2. Ensure thorough mixing during preparation. |
| Animal Distress during Gavage | Improper technique or irritation from the vehicle. | 1. Ensure proper training in gavage technique.2. Reduce the concentration of organic solvents like DMSO if possible.3. Consider alternative, less irritating vehicles if distress persists. |
| Inconsistent Results | Inhomogeneous suspension or dosing error. | 1. If using a suspension, vortex thoroughly immediately before each animal is dosed.2. Calibrate pipettes and ensure accurate volume measurement for each animal. |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for formulation precipitation issues.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib prevents cachexia and prolongs survival of mice bearing renal cancer by restraining STAT3 and MuRF-1 activation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Vegfr-2-IN-10
Welcome to the technical support center for Vegfr-2-IN-10. This resource is designed to help researchers, scientists, and drug development professionals minimize experimental variability and effectively troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation and activation of the receptor.[1][2] This inhibition disrupts downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3][4][5]
Q2: How should I store and handle this compound?
A2: Proper storage is critical to maintaining the stability and activity of the compound.
-
Powder Form: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[6]
-
Stock Solutions: Once reconstituted in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored at -80°C and are typically stable for up to 6 months.[9][10]
Q3: How do I reconstitute this compound and prepare working solutions?
A3: To prepare a concentrated stock solution, reconstitute the lyophilized powder in high-quality, anhydrous DMSO.[11][12] For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to the entire contents of the vial.[8] Vortex gently and, if necessary, warm the vial in a 37°C water bath for a few minutes to ensure the compound is fully dissolved.[8]
To prepare a working solution for cell culture experiments, dilute the DMSO stock solution directly into your culture medium just before use.[8] It is important to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[12]
Troubleshooting Guide
Q1: I am observing significant batch-to-batch variability in my experimental results. What are the potential causes?
A1: Batch-to-batch variability can arise from several factors related to the compound, experimental procedure, or biological system.[13][14][15]
-
Compound Integrity: Ensure each new batch is stored correctly upon arrival. Verify the purity and identity if possible. Differences in crystalline form (polymorphism) or residual solvents from manufacturing can affect solubility and activity.[13][16]
-
Stock Solution Preparation: Inconsistencies in preparing and storing stock solutions are a common source of error. Always use high-quality, anhydrous DMSO, aliquot new stock solutions, and avoid repeated freeze-thaw cycles.[7][8]
-
Experimental Protocol: Minor deviations in cell density, incubation times, reagent concentrations, or operator technique can lead to variable results.[14][15] Standardizing protocols across all experiments is crucial.
-
Cell Culture Conditions: Variations in cell passage number, confluency, serum batch, and overall cell health can alter the cellular response to the inhibitor.
Q2: My IC50 value for this compound is higher than expected or inconsistent between experiments.
A2: Inconsistent IC50 values are often linked to assay conditions or compound stability.
-
ATP Concentration (In Vitro Kinase Assays): Since this compound is an ATP-competitive inhibitor, the IC50 value in a biochemical assay is highly dependent on the ATP concentration used.[17] For comparable results, the ATP concentration should be kept consistent and ideally near the Km value for the enzyme.[17]
-
Cell-Based Assay Parameters: In cell-based assays, factors like cell density, serum concentration in the media, and incubation time can significantly impact the apparent potency. Serum proteins can bind to the inhibitor, reducing its effective concentration.[18]
-
Compound Degradation: Ensure the stock solution has not degraded. If in doubt, use a fresh aliquot or prepare a new stock solution.
-
Off-Target Effects: At higher concentrations, off-target effects on other kinases might influence cell viability, leading to a complex dose-response curve.[19]
Q3: The compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A3: Precipitation occurs when the compound's solubility limit is exceeded in the aqueous environment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility, but not high enough to be toxic to cells (generally ≤ 0.1%).
-
Dilution Method: When diluting the DMSO stock, add the stock solution to the aqueous buffer/medium while vortexing or mixing to facilitate rapid dispersion.[12] Do not add the aqueous solution to the concentrated DMSO stock.
-
Use of Surfactants: For biochemical assays, a small amount of a non-ionic detergent like Tween-20 may help improve solubility.[20] However, check for compatibility with your assay.
-
Sonication: Brief sonication in a water bath can help redissolve precipitated compound in some cases.[12][20]
Quantitative Data
The following table summarizes the typical performance and properties of this compound. Note that these are representative values and may vary slightly between batches and experimental systems.
| Parameter | Value | Conditions |
| IC50 (VEGFR-2) | 37 nM | In vitro kinase assay, 10 µM ATP |
| IC50 (VEGFR-1) | > 1,000 nM | In vitro kinase assay |
| IC50 (PDGFRβ) | 920 nM | In vitro kinase assay |
| IC50 (FGFR1) | > 5,000 nM | In vitro kinase assay |
| Cellular Potency (HUVEC Proliferation) | 110 nM | 72h incubation, MTT assay |
| Solubility in DMSO | ≥ 50 mM | At 25°C |
| Recommended Storage (Powder) | -20°C | Up to 3 years |
| Recommended Storage (DMSO Stock) | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-VEGFR-2 (p-VEGFR2)
This protocol is designed to assess the ability of this compound to inhibit VEGF-A-induced phosphorylation of VEGFR-2 in endothelial cells (e.g., HUVECs).
-
Cell Seeding: Plate HUVECs in 6-well plates and grow until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
VEGF-A Stimulation: Add VEGF-A ligand to a final concentration of 50 ng/mL to all wells (except the unstimulated control) and incubate for 10 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.[21][22]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-VEGFR-2 (Tyr1175) (e.g., Cell Signaling Technology #2478) overnight at 4°C.[23][24]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.[21]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR-2 (e.g., Cell Signaling Technology #2479) and a loading control like GAPDH.[25]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the proliferation and viability of endothelial cells.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[26]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Mix gently and incubate overnight at 37°C. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the results to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound in a cell viability assay.
Caption: Logical workflow for troubleshooting sources of batch-to-batch variability.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. biorbyt.com [biorbyt.com]
- 6. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
- 7. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VEGFR2 Kinase Inhibitor II - CAS 288144-20-7 - Calbiochem | 676485 [merckmillipore.com]
- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. youtube.com [youtube.com]
- 15. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VEGFR-2 Inhibition in Renal Cancer Models: Sunitinib as a Benchmark
A detailed guide for researchers and drug development professionals on the evaluation of VEGFR-2 inhibitors in renal cell carcinoma (RCC), using the established multi-targeted tyrosine kinase inhibitor, sunitinib, as a key comparator. Due to the absence of publicly available data on "Vegfr-2-IN-10" in the context of renal cancer models, this guide will focus on the principles of comparison and the established profile of sunitinib.
Introduction to VEGFR-2 and Sunitinib in Renal Cell Carcinoma
Renal cell carcinoma (RCC) is a highly vascularized tumor, often characterized by the deregulation of pathways involved in angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a critical driver of this process.[1][2] Activation of VEGFR-2 on endothelial cells by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to tumor neovascularization.[3] This makes VEGFR-2 a prime therapeutic target in RCC.[3][4]
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of metastatic RCC (mRCC).[5][6] Its mechanism of action includes the inhibition of VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases implicated in tumor progression and angiogenesis.[2][5] By blocking these pathways, sunitinib exerts both anti-angiogenic and anti-tumor effects. Given its well-documented activity and established use, sunitinib serves as a crucial benchmark for the evaluation of new, potentially more selective or potent, VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway in Angiogenesis
The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively orchestrate the angiogenic process.
References
- 1. The place of VEGF inhibition in the current management of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. VEGF/VEGFR2 and PDGF-B/PDGFR-β expression in non-metastatic renal cell carcinoma: a retrospective study in 1,091 consecutive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
A Comparative Analysis of a Novel VEGFR-2 Inhibitor and Sorafenib in Hepatocellular Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of a representative novel VEGFR-2 inhibitor, designated here as a potent piperazinylquinoxaline-based derivative, against the established multi-kinase inhibitor, sorafenib, in the context of hepatocellular carcinoma (HCC). The data presented is synthesized from published experimental studies to offer a clear, data-driven overview for researchers in oncology and drug development.
Performance Overview
Sorafenib, a standard of care for advanced HCC, targets multiple kinases, including VEGFR-2, PDGFR, and Raf kinases.[1][2] The novel VEGFR-2 inhibitor represents a more targeted approach, with high potency against VEGFR-2. This comparison focuses on their respective efficacies in inhibiting cancer cell proliferation, targeting the VEGFR-2 kinase, and inducing apoptosis in HCC cell lines.
Data Summary
The following tables summarize the key quantitative data from comparative in vitro studies.
Table 1: In Vitro Anti-Proliferative Activity against HepG-2 Hepatoma Cells
| Compound | IC50 (µM) |
| Novel VEGFR-2 Inhibitor (Compound 11) | 9.52[2][3] |
| Sorafenib | 14.10[3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (µM) |
| Novel VEGFR-2 Inhibitor (Compound 11) | 0.192[2][3] |
| Sorafenib | 0.082[2][3] |
Table 3: Apoptosis Induction in HepG-2 Cells
| Treatment | Total Apoptotic Cells (%) | Fold Increase in BAX/Bcl-2 Ratio | Fold Increase in Caspase-3 Level | Fold Increase in p53 Expression |
| Control (untreated) | 5% | 1 | 1 | 1 |
| Novel VEGFR-2 Inhibitor (Compound 11) | 44% | 4 | 2.3 | 3 |
(Data for the novel VEGFR-2 inhibitor is derived from studies on compound 11, a piperazinylquinoxaline derivative, as a representative example of a potent and selective VEGFR-2 inhibitor.)[2][3]
Key Signaling Pathways
The interaction of these inhibitors with key signaling pathways is crucial to their anti-cancer effects. The diagrams below illustrate the targeted pathways.
Experimental Methodologies
A summary of the key experimental protocols used to generate the comparative data is provided below.
In Vitro Anti-Proliferative Assay
The anti-proliferative activity of the compounds against HCC cell lines (e.g., HepG-2) is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
VEGFR-2 Kinase Assay
The inhibitory effect on VEGFR-2 kinase activity is measured using a kinase assay kit. This assay quantifies the amount of ADP produced, which is correlated with kinase activity.
Protocol Summary:
-
A reaction mixture containing the VEGFR-2 enzyme, a substrate (e.g., poly(Glu, Tyr)), and ATP is prepared in a 96-well plate.
-
The test compounds (novel inhibitor or sorafenib) at various concentrations are added to the wells.
-
The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
A reagent is added to stop the kinase reaction and simultaneously measure the amount of ADP produced through a luminescence-based detection method.
-
The luminescence signal is read using a plate reader, and the IC50 values are calculated.[2][3]
Apoptosis Assay
The induction of apoptosis is commonly assessed by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) double staining kit.
This assay distinguishes between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Concluding Remarks
The presented data suggests that while sorafenib is a potent multi-kinase inhibitor, novel, more selective VEGFR-2 inhibitors can exhibit comparable or superior anti-proliferative and pro-apoptotic effects in HCC cells. The representative novel VEGFR-2 inhibitor demonstrated a lower IC50 for VEGFR-2 kinase inhibition and was a potent inducer of apoptosis.
This comparative guide underscores the potential of developing highly selective VEGFR-2 inhibitors as a therapeutic strategy for hepatocellular carcinoma. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of these novel compounds.
References
Comparative analysis of Vegfr-2-IN-10 and other VEGFR-2 TKIs
A Comprehensive Comparative Analysis of VEGFR-2 Tyrosine Kinase Inhibitors for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of several potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase inhibitors (TKIs), intended to assist researchers, scientists, and drug development professionals in their evaluation of novel anti-angiogenic therapies. While specific data for "Vegfr-2-IN-10" is not publicly available, this document serves as a benchmark for comparing new chemical entities against established VEGFR-2 inhibitors. The information presented herein is compiled from various scientific sources and is intended for research purposes.
The Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is essential for tumor growth, providing tumors with the necessary nutrients and oxygen to expand and metastasize.[1][4][5] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern cancer therapy.[1][4][6] VEGFR-2 inhibitors are typically small molecules that competitively bind to the ATP-binding site in the intracellular kinase domain of the receptor, thereby blocking its autophosphorylation and downstream signaling cascades.[1] This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, resulting in the suppression of tumor angiogenesis.[1][2]
Comparative Analysis of Leading VEGFR-2 TKIs
Several VEGFR-2 TKIs have been approved for clinical use or are in advanced stages of clinical development. This section provides a comparative overview of some of these inhibitors, focusing on their inhibitory potency and kinase selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Selected VEGFR-2 TKIs
| Compound | VEGFR-2 (KDR) IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| Cabozantinib | 0.035[7][8][9][10] | MET (1.3), RET (5.2), KIT (4.6), AXL (7), TIE2 (14.3), FLT3 (11.3)[7][8][9][11] |
| Lenvatinib | 4.0[12][13][14] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRβ (39), RET (35), KIT[12][13] |
| Regorafenib | 4.2[15][16][17][18] | VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), KIT (7), RET (1.5), Raf-1 (2.5)[15][16][17][18] |
| Apatinib | 1.0[15][19] | c-Ret (13), c-Kit (429), c-Src (530)[15][19] |
| Sorafenib | 90 (as a reference)[5] | PDGFRβ, c-KIT, FLT3, RAF kinase[1] |
| Sunitinib | - | VEGFRs, PDGFRβ, KIT, FLT3, CSF1R[1] |
| Pazopanib | 30[19] | VEGFR-1 (10), VEGFR-3 (47), PDGFR (84), FGFR (74), c-Kit (140)[19] |
| Vatalanib | 37[1] | VEGFR-1, VEGFR-3, VEGFR-4[1] |
IC50 values can vary between different assays and experimental conditions.
Table 2: Cellular Activity of Selected VEGFR-2 TKIs
| Compound | Cell Line | Assay | Cellular IC50 / Effect |
| Cabozantinib | HUVEC | MET and VEGFR2 phosphorylation | Potent inhibition at nanomolar concentrations[8] |
| Various tumor cells | Cell Proliferation | Inhibition in a variety of tumor types[11] | |
| Lenvatinib | HUVEC | VEGF-induced proliferation | IC50 = 3.4 nM[20] |
| HUVEC | FGF-2 induced proliferation | IC50 = 410 nM[20] | |
| Hep3B2.1-7, HuH-7, JHH-7 | Cell Viability | IC50 = 0.23, 0.42, 0.64 µmol/L respectively[13] | |
| Regorafenib | HUVEC | VEGF-stimulated proliferation | IC50 = ~3 nM[16][21] |
| NIH-3T3/VEGFR2 | VEGFR2 autophosphorylation | IC50 = 3 nM[16][17] | |
| Apatinib | HUVEC | Cell Viability (half-life) | Optimal concentration 60 µg/ml[22] |
| Pancreatic cancer cells | - | Inhibits growth, migration, and invasion[23] |
Experimental Protocols
To aid researchers in the evaluation of novel VEGFR-2 inhibitors, this section outlines standard experimental protocols.
VEGFR-2 Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Principle: A recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP. The kinase phosphorylates the substrate. The test compound is added at various concentrations to determine its ability to block this phosphorylation. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, TR-FRET, or luminescence-based ATP detection (e.g., Kinase-Glo®).[24][25]
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, substrate (e.g., Poly(Glu, Tyr) 4:1), test compound, and a detection reagent.
-
Procedure:
-
Add kinase buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the VEGFR-2 enzyme and the substrate to initiate the reaction.
-
Add ATP to start the phosphorylation.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular VEGFR-2 Phosphorylation Assay
This assay measures the ability of an inhibitor to block VEGFR-2 autophosphorylation in a cellular context.
Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF to induce receptor phosphorylation. The cells are pre-treated with the test compound, and the level of phosphorylated VEGFR-2 is then measured, typically by Western blotting or ELISA, using an antibody specific for the phosphorylated form of the receptor.
Methodology:
-
Cell Culture: Culture HUVECs in appropriate media.
-
Procedure:
-
Seed HUVECs in a multi-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium to reduce basal receptor activation.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a specific concentration of VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the amount of phosphorylated VEGFR-2 and total VEGFR-2 using Western blotting or ELISA.
-
-
Data Analysis: The IC50 value is determined by the concentration of the compound that reduces VEGF-induced VEGFR-2 phosphorylation by 50%.
Endothelial Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of the inhibitor on endothelial cells.
Principle: The proliferation of endothelial cells is dependent on growth factors like VEGF. The ability of a test compound to inhibit VEGF-induced proliferation is a measure of its anti-angiogenic potential. Cell proliferation can be quantified using various methods, such as direct cell counting, or more commonly, using colorimetric or fluorometric assays (e.g., MTT, WST-1, or CyQUANT®).[26][27]
Methodology:
-
Cell Culture: Culture HUVECs in appropriate media.
-
Procedure:
-
Seed HUVECs in a 96-well plate in a low-serum medium.
-
Add various concentrations of the test compound.
-
Add VEGF to stimulate proliferation.
-
Incubate for a period of 48-72 hours.
-
Add the proliferation detection reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits cell proliferation by 50%.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once the tumors reach a certain size, the mice are treated with the test compound. Tumor growth is monitored over time to assess the efficacy of the treatment.[28][29]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Inject a suspension of human tumor cells (e.g., HT29 colon cancer cells) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule.
-
Measure the tumor volume (e.g., using calipers) at regular intervals.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis: The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition (TGI) compared to the control group.
Visualizing Key Processes
To further aid in the understanding of VEGFR-2 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: A typical workflow for the preclinical evaluation of a novel VEGFR-2 TKI.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VEGFR-2 Inhibitor Apatinib Hinders Endothelial Cells Progression Triggered by Irradiated Gastric Cancer Cells-derived Exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of Vegfr-2-IN-10 and Axitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: Vegfr-2-IN-10 and axitinib. The following sections present available data on their performance, experimental methodologies, and the signaling pathways they target.
Disclaimer: There is a significant disparity in the publicly available data for this compound compared to the extensively studied and clinically approved drug, axitinib. This guide reflects the current state of available information, and the comparison is therefore limited by the scarcity of comprehensive data for this compound.
Data Presentation
Biochemical Potency
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the activity of the target kinase by 50%.
| Compound | Target | IC50 Value | Assay Type |
| This compound | VEGF-induced VEGFR2 phosphorylation | 0.7 µM | Cell-based assay |
| Axitinib | VEGFR-2 | 0.2 nM | Not specified |
| VEGFR-1 | 0.1 nM | Not specified | |
| VEGFR-3 | 0.1-0.3 nM | Not specified | |
| PDGFRβ | 1.6 nM | Not specified | |
| c-Kit | 1.7 nM | Not specified |
Note: The provided IC50 value for this compound is from a cell-based assay measuring the inhibition of receptor phosphorylation. The IC50 values for axitinib are likely from biochemical assays directly measuring kinase activity, which typically yield lower values than cell-based assays. A direct comparison of these values should be made with caution.
Clinical Efficacy and Safety of Axitinib
Axitinib is an FDA-approved medication for the treatment of advanced renal cell carcinoma (RCC). Its efficacy and safety have been evaluated in numerous clinical trials.
| Clinical Trial Aspect | Axitinib |
| Indications | Advanced renal cell carcinoma after failure of one prior systemic therapy. |
| Progression-Free Survival (PFS) | In a phase 3 trial for second-line treatment of metastatic RCC, axitinib showed a median PFS of 6.7 months compared to 4.7 months for sorafenib. |
| Overall Survival (OS) | In the same phase 3 trial, the median OS was 20.1 months with axitinib versus 19.2 months with sorafenib. |
| Common Adverse Events | Diarrhea, hypertension, fatigue, decreased appetite, nausea, dysphonia, hand-foot syndrome, and weight loss. |
No clinical data is available for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies for key experiments used to characterize VEGFR-2 inhibitors like axitinib.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To determine the IC50 value of an inhibitor against VEGFR-2.
General Procedure:
-
The purified recombinant human VEGFR-2 kinase domain is incubated with a specific peptide substrate and adenosine triphosphate (ATP).
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the inhibitor's ability to block VEGFR-2 autophosphorylation within a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking VEGF-induced VEGFR-2 activation.
General Procedure:
-
Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, are cultured.
-
The cells are serum-starved to reduce basal receptor activation.
-
The cells are pre-incubated with various concentrations of the inhibitor.
-
The cells are then stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.
-
The cells are lysed, and the protein content is quantified.
-
The level of phosphorylated VEGFR-2 is measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an antibody specific to phosphorylated VEGFR-2.
-
The percentage of inhibition of VEGFR-2 phosphorylation is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. Key downstream pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is involved in cell survival.
Caption: Simplified VEGFR-2 signaling cascade.
General Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.
Caption: Typical workflow for kinase inhibitor discovery.
A Comparative Guide to the Reproducibility of VEGFR-2 Inhibitor Experimental Results
In the landscape of cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal target for inhibiting angiogenesis, the process by which tumors develop their own blood supply. The reproducibility of experimental results for compounds targeting VEGFR-2 is paramount for advancing research and developing effective clinical candidates. This guide provides a comparative overview of the experimental data for three prominent VEGFR-2 inhibitors: Vandetanib, Sorafenib, and Sunitinib. Due to the lack of publicly available experimental data for a compound specifically named "Vegfr-2-IN-10," this guide will focus on these well-characterized alternatives to illustrate the key parameters and experimental protocols relevant to the evaluation of VEGFR-2 inhibitors.
Data Presentation: A Quantitative Comparison of Leading VEGFR-2 Inhibitors
The inhibitory activity of small molecules against VEGFR-2 is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of Vandetanib, Sorafenib, and Sunitinib against VEGFR-2 and other relevant kinases, as well as their in vivo efficacy in various tumor models.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| Vandetanib | 40[1][2] | VEGFR-3 (110), EGFR (500)[1][2][3] |
| Sorafenib | 90[4][5][6] | RAF-1 (6), B-Raf (22), VEGFR-1 (26), VEGFR-3 (20), PDGFR-β (57), c-Kit (68), Flt-3 (58), RET (43)[5] |
| Sunitinib | 80[4][7] | PDGFRβ (2), c-Kit, FLT3[4][7][8] |
Table 2: In Vivo Efficacy of Selected VEGFR-2 Inhibitors in Preclinical Models
| Compound | Tumor Model | Dosing Regimen | Key Outcomes |
| Vandetanib | Anaplastic Thyroid Cancer Xenograft | 25 mg/kg/day | Significant inhibition of tumor growth, reduced VEGF-A expression and microvessel density[9] |
| Medullary Thyroid Cancer | 100 mg/m²/d (pediatric) | Well-tolerated and effective in children and adolescents with locally advanced or metastatic MTC[10] | |
| Sorafenib | Glioblastoma Xenograft | Not specified | Significant suppression of intracranial glioma growth, inhibition of cell proliferation, induction of apoptosis and autophagy, and reduction of angiogenesis[11] |
| Hepatocellular Carcinoma Xenograft | 9 mg/kg (nanosuspension) | Significantly higher antitumor efficacy compared to oral and injected sorafenib solution[12] | |
| Sunitinib | Neuroblastoma Xenograft | 20 mg/kg/day | Significant suppression of tumor growth[13][14] |
| Glioblastoma Xenograft | 80 mg/kg (5 days on, 2 days off) | 36% improvement in median survival, 74% reduction in microvessel density[15] |
Experimental Protocols
The reproducibility of experimental findings heavily relies on the meticulous execution of standardized protocols. Below are detailed methodologies for key experiments cited in the evaluation of VEGFR-2 inhibitors.
VEGFR-2 Kinase Assay (In Vitro)
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To quantify the IC50 value of a test compound against purified VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., GST-fusion protein)[16]
-
Kinase buffer (e.g., 5x Kinase Buffer 1)[17]
-
ATP (Adenosine triphosphate)[17]
-
Test compound (dissolved in DMSO)
-
Kinase-Glo™ Luminescent Kinase Assay Kit (or similar detection reagent)[17][18][19][20]
-
96-well plates
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Control wells should contain DMSO vehicle.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes)[17]
-
Stop the reaction and measure the kinase activity using a luminescent detection reagent according to the manufacturer's instructions.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation within a cellular context, providing a more physiologically relevant measure of target engagement.
Objective: To determine the effect of a test compound on VEGF-induced VEGFR-2 phosphorylation in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or recombinantly expressing VEGFR-2[21]
-
Cell culture medium
-
Recombinant human VEGF-A
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1054) and anti-total VEGFR-2[22]
-
ELISA or Western blot reagents
Procedure:
-
Seed HUVECs in 96-well plates and grow to confluence.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5 minutes) to induce VEGFR-2 phosphorylation[22][23]
-
Lyse the cells and collect the lysates.
-
Quantify the levels of phosphorylated and total VEGFR-2 using a sandwich ELISA or Western blot analysis.
-
The results are typically expressed as the percentage of inhibition of VEGF-induced phosphorylation.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor and anti-angiogenic efficacy of a VEGFR-2 inhibitor in a living organism.[24][25]
Objective: To assess the effect of a test compound on tumor growth and angiogenesis in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)[14][15]
-
Human tumor cell line (e.g., U87MG glioblastoma, SK-N-BE(2) neuroblastoma)[14][15]
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Reagents for immunohistochemical analysis (e.g., anti-CD31 antibody for microvessel density)
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.[14]
-
Allow the tumors to reach a palpable size (e.g., 0.5 cm³).[14]
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the mice according to a defined dosing schedule (e.g., daily oral gavage).[14][15]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for markers of angiogenesis (e.g., microvessel density by CD31 staining) and cell proliferation (e.g., Ki-67 staining).
Mandatory Visualization
To better understand the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. mesoscale.com [mesoscale.com]
- 23. ascopubs.org [ascopubs.org]
- 24. A quantitative in vivo mouse model used to assay inhibitors of tumor-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VEGFR-2 Inhibitor Activity: Methodologies and Cross-Validation Insights
For researchers, scientists, and drug development professionals, understanding the cross-validation of inhibitor activity is paramount for the accurate assessment of novel therapeutics. This guide provides a comparative overview of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, with a focus on the experimental methodologies used to determine their activity. While specific cross-laboratory validation data for a compound designated "Vegfr-2-IN-10" is not publicly available, this guide will use other well-characterized VEGFR-2 inhibitors to illustrate the principles of activity comparison and the importance of standardized experimental protocols.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. The efficacy of small molecule inhibitors targeting VEGFR-2 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Consistent IC50 values across different laboratories are a key indicator of a compound's robust and reproducible activity.
Comparative Activity of Representative VEGFR-2 Inhibitors
The following table summarizes the reported IC50 values for several well-known VEGFR-2 inhibitors from various studies. It is important to note that direct comparisons of absolute IC50 values between different studies should be made with caution, as variations in experimental conditions can influence the results.
| Inhibitor | Reported VEGFR-2 IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference Compound(s) |
| Sorafenib | 0.082 µM | 6.48 - 38.58 µM (in various cancer cell lines) | - |
| Sunitinib | 9.3 ± 3.9 nM | Not specified in the provided context | Erlotinib |
| Pazopanib | 30 nM | Not specified in the provided context | - |
| Axitinib | Not specified in the provided context | Not specified in the provided context | - |
| Apatinib | 1 nM | Not specified in the provided context | - |
| Ki8751 | 0.9 nM | Not specified in the provided context | - |
Note: The IC50 values are sourced from multiple publications and may have been determined using different assay formats and conditions.
Experimental Protocols
The accurate determination of inhibitor activity relies on well-defined and consistently executed experimental protocols. Below are outlines of common methods used to assess VEGFR-2 inhibitor potency.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To determine the IC50 value of a test compound against recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 5x Kinase Buffer 1)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test inhibitor and diluent solution (e.g., DMSO)
-
96-well plates
-
Luminescence detection reagent (e.g., Kinase-Glo™ MAX)
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the designated wells. Control wells should contain the diluent solution.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding a luminescence detection reagent.
-
Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell-Based VEGFR-2 Inhibition Assay
This assay assesses the inhibitor's activity within a cellular context, providing insights into its ability to penetrate cell membranes and inhibit the target in a more physiologically relevant environment.
Objective: To determine the IC50 of a test compound in a cell line that relies on VEGFR-2 signaling for proliferation or other measurable outputs.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines
-
Cell culture medium and supplements
-
VEGF-A (Vascular Endothelial Growth Factor A)
-
Test inhibitor
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
Stimulate the cells with VEGF-A to activate the VEGFR-2 signaling pathway.
-
Incubate for a period sufficient to observe a cellular response (e.g., 48-72 hours for proliferation).
-
Measure the cellular response (e.g., cell viability) using an appropriate assay reagent.
-
Calculate the percent inhibition of the VEGF-A-induced response for each inhibitor concentration and determine the IC50 value.[3]
Visualizing Key Processes
To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Vegfr-2-IN-10: A Comparative Analysis with Approved Anti-Angiogenic Drugs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational VEGFR-2 inhibitor, Vegfr-2-IN-10, against established FDA-approved anti-angiogenic drugs. Due to the limited publicly available data on this compound, this guide focuses on providing a framework for comparison, including detailed experimental protocols and data from representative approved drugs that target the VEGFR-2 pathway.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][3] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology. Several small molecule inhibitors and monoclonal antibodies targeting this pathway have been approved for the treatment of various cancers.[1][4][5][6]
This compound is described as a VEGFR-2 inhibitor with an IC50 of 0.7 μM against VEGF-induced VEGFR2 phosphorylation, exhibiting anti-angiogenic properties without cytotoxic effects.[7][8] However, to date, no peer-reviewed studies have been published that directly compare the performance of this compound against approved anti-angiogenic drugs. This guide, therefore, presents data on well-characterized approved drugs such as Sorafenib and Sunitinib to serve as a benchmark for evaluating novel inhibitors like this compound.
Comparative Data of Approved VEGFR-2 Inhibitors
The following table summarizes key performance indicators for two representative FDA-approved multi-targeted kinase inhibitors with significant activity against VEGFR-2. This data is intended to provide a baseline for the evaluation of new chemical entities.
| Drug | Mechanism of Action | VEGFR-2 IC50 | Other Key Targets | Approved Indications (Selected) |
| Sorafenib | Multi-kinase inhibitor | 90 nM | B-Raf, c-Kit, PDGFR-β, FLT3 | Hepatocellular Carcinoma, Renal Cell Carcinoma, Differentiated Thyroid Carcinoma |
| Sunitinib | Multi-kinase inhibitor | 6 nM | PDGFRα/β, c-KIT, FLT3, RET | Gastrointestinal Stromal Tumor, Advanced Renal Cell Carcinoma, Pancreatic Neuroendocrine Tumors |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To facilitate the direct comparison of novel inhibitors like this compound, detailed methodologies for key experiments are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) and reference compound (e.g., Sorafenib)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test and reference compounds in DMSO.
-
In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the substrate.
-
Add the diluted compounds to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Endothelial Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
VEGF-A (Vascular Endothelial Growth Factor A)
-
Test compound and reference compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test and reference compounds.
-
Stimulate cell proliferation by adding a final concentration of 20 ng/mL VEGF-A. Include unstimulated and vehicle-treated controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of an anti-angiogenic agent in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line that secretes VEGF (e.g., A498 renal cancer cells)
-
Matrigel
-
Test compound and reference compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a mixture of tumor cells and Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound, reference compound, or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for blood vessel density using CD31 staining).
-
Compare the tumor growth inhibition between the treatment groups and the control group.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in VEGFR-2 targeted anti-angiogenic therapy, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition.
Caption: Preclinical Benchmarking Workflow for Anti-Angiogenic Drugs.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 8. This compound | VEGFR抑制剂 | MCE [medchemexpress.cn]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Vegfr-2-IN-10
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Vegfr-2-IN-10, a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of contact with eyes or skin, rinse thoroughly with large amounts of water and seek medical attention.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant.[1] Do not dispose of this chemical in the regular trash or down the sewer system.[3] The following steps outline the process for preparing this compound for collection by a licensed hazardous waste disposal service.
-
Segregation of Waste:
-
Container Selection and Labeling:
-
Use only chemically compatible, leak-proof containers for waste accumulation.[3][4] The containers must be in good condition, free from damage or deterioration, and have a secure, tight-fitting lid.[3]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, toxic to aquatic life). If the exact composition is unknown, it must be labeled as "hazardous waste" until identified.[5]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]
-
The SAA must be equipped with secondary containment to prevent spills from reaching the environment.[4][6]
-
Ensure the SAA is away from sinks or floor drains.[6]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup for the this compound waste.
-
Follow all institutional and regulatory procedures for waste manifest documentation.
-
Experimental Protocols Cited
The disposal procedures outlined are based on established laboratory safety protocols and information derived from the Safety Data Sheet (SDS) for VEGFR2-IN-1.[1] These general guidelines are consistent with regulations such as the Resource Conservation and Recovery Act (RCRA) which governs hazardous waste management.[3]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the provided search results. For general laboratory chemical waste, regulations specify accumulation limits in Satellite Accumulation Areas. For instance, a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste may be stored.[5]
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) |
Note: These are general guidelines for academic laboratories and may vary based on local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. VEGFR2-IN-1|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. danielshealth.com [danielshealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
